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Foundational

A Comprehensive Technical Guide to the Synthesis of 4-Amino-3-cyanopicolinic Acid

Abstract 4-Amino-3-cyanopicolinic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its unique arrangement of amino, cyano, and carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-3-cyanopicolinic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its unique arrangement of amino, cyano, and carboxylic acid groups on the picolinic acid scaffold makes it a valuable building block for the synthesis of complex heterocyclic compounds, including novel herbicides and potential pharmaceutical agents. This guide provides an in-depth examination of a reliable synthetic pathway for 4-Amino-3-cyanopicolinic acid, designed for researchers and drug development professionals. We will explore the underlying chemical principles, provide a detailed step-by-step experimental protocol, and discuss critical aspects of process optimization and characterization. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthesis beyond a mere recitation of steps.

Introduction: Significance and Synthetic Overview

The picolinic acid framework is a privileged scaffold in chemical synthesis, appearing in a wide array of biologically active molecules. The specific substitution pattern of 4-Amino-3-cyanopicolinic acid offers three distinct points for chemical modification, enabling the construction of diverse molecular architectures. Its role as a key intermediate is particularly noted in the synthesis of synthetic auxins, a class of herbicides that mimic the plant hormone auxin to induce uncontrolled growth.

The primary synthetic challenge lies in the selective functionalization of the pyridine ring and the controlled hydrolysis of a nitrile group in the presence of other sensitive functionalities. The most robust and commonly cited method involves a multi-step sequence starting from a readily available pyridine precursor, such as 2-chloro-3-cyanopyridine. This pathway is advantageous due to the commercial availability of starting materials and the generally high-yielding transformations.

This guide will focus on a well-established route involving the amination of a pre-functionalized pyridine ring followed by the selective hydrolysis of a nitrile at the 2-position to yield the desired carboxylic acid.

Recommended Synthetic Pathway: A Mechanistic Approach

The synthesis of 4-Amino-3-cyanopicolinic acid can be efficiently achieved via a two-step process starting from 4-aminopyridine-2,3-dicarbonitrile. This precursor is synthesized from more fundamental starting materials, but for the purpose of this guide, we will focus on the final key transformations. The overall workflow is illustrated below.

G A 4-Aminopyridine-2,3-dicarbonitrile B Intermediate Salt A->B  Step 1: Selective Hydrolysis  NaOH (aq), Reflux C 4-Amino-3-cyanopicolinic acid B->C  Step 2: Acidification  HCl (conc.) to pH 3-4

Figure 1: High-level workflow for the synthesis of 4-Amino-3-cyanopicolinic acid from 4-aminopyridine-2,3-dicarbonitrile.

Principle and Mechanism

The core of this synthesis is the selective hydrolysis of the nitrile group at the C2 position (ortho to the ring nitrogen) while leaving the C3 nitrile intact. This selectivity is achieved due to the electronic influence of the pyridine nitrogen. The nitrogen atom activates the adjacent C2 position towards nucleophilic attack.

Under strong basic conditions (e.g., sodium hydroxide), the hydroxide ion (OH⁻) attacks the electrophilic carbon of the C2 nitrile. This forms a hydroxy imine intermediate, which rapidly tautomerizes and undergoes further hydrolysis to a carboxamide. With sustained heating (reflux), this carboxamide is then fully hydrolyzed to the corresponding carboxylate salt. The C3 nitrile is less reactive due to its meta-position relative to the ring nitrogen and remains largely unaffected under controlled conditions. Subsequent acidification protonates the carboxylate and the 4-amino group, causing the final product to precipitate from the solution.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-Amino-3-cyanopicolinic acid from 4-aminopyridine-2,3-dicarbonitrile.

Materials and Reagents
  • 4-aminopyridine-2,3-dicarbonitrile

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Selective Basic Hydrolysis

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminopyridine-2,3-dicarbonitrile (e.g., 5.0 g, 1.0 eq).

  • Add a 2 M aqueous solution of sodium hydroxide (e.g., 50 mL). The concentration and volume can be adjusted based on the scale of the reaction, ensuring a molar excess of NaOH.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. A distinct ammonia smell may be noted as the hydrolysis proceeds.

  • After the reaction is complete, cool the dark-colored solution to room temperature.

Step 2: Acidification and Isolation

  • Transfer the cooled reaction mixture to a beaker and place it in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with continuous stirring. The solution will heat up; maintain the temperature below 20 °C.

  • Monitor the pH of the solution. Continue adding HCl until the pH reaches approximately 3-4.

  • A light-colored precipitate will form as the solution is neutralized and then acidified.

  • Once the target pH is reached and precipitation is complete, allow the slurry to stir in the ice bath for an additional 30 minutes to maximize product crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold deionized water to remove residual salts.

  • Dry the product under vacuum at 50-60 °C to a constant weight. The final product is typically an off-white to light tan solid.

Characterization

The identity and purity of the synthesized 4-Amino-3-cyanopicolinic acid should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic aromatic proton signals and broad peaks for the -NH₂ and -COOH protons.

  • ¹³C NMR: Look for the distinct signals of the two nitrile carbons and the carboxyl carbon.

  • FT-IR: Verify the presence of key functional groups: C≡N stretch (~2230 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (3300-3500 cm⁻¹), and O-H stretch (broad, ~2500-3300 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight of the product.

Alternative Synthetic Routes and Comparative Analysis

While the described method is robust, other pathways exist. A common alternative involves the oxidation of a methyl group at the 2-position of a corresponding 4-amino-3-cyano-2-methylpyridine precursor.

ParameterRecommended Route (Nitrile Hydrolysis)Alternative Route (Methyl Oxidation)
Starting Material 4-aminopyridine-2,3-dicarbonitrile4-amino-3-cyano-2-methylpyridine
Key Reagent Sodium HydroxideStrong Oxidizing Agent (e.g., KMnO₄, SeO₂)
Number of Steps 1 (from dicarbonitrile)1 (from methylpyridine)
Yield Generally Good to Excellent (>80%)Variable, can be moderate to good
Scalability High; hydrolysis is a standard industrial process.Moderate; use of strong oxidants can pose challenges.
Safety/Waste Generates basic and acidic aqueous waste.May involve heavy metal waste (e.g., MnO₂) and requires careful temperature control.

Troubleshooting and Process Optimization

  • Low Yield: Incomplete hydrolysis is a common issue. Ensure the reflux time is sufficient and that a sufficient molar excess of NaOH is used. If the product remains in the filtrate, the pH may not have been optimal for precipitation; adjust the pH carefully around the isoelectric point.

  • Formation of Side Products: Over-hydrolysis of the second nitrile group can occur if the reaction is run for too long or under excessively harsh conditions, leading to the formation of 4-aminopyridine-2,3-dicarboxylic acid. Monitor the reaction closely with TLC to stop it upon consumption of the starting material.

  • Product Purity: If the final product is discolored, it may be contaminated with impurities. Recrystallization from an appropriate solvent system (e.g., water/ethanol mixture) can be performed to improve purity.

Conclusion

The synthesis of 4-Amino-3-cyanopicolinic acid via selective hydrolysis of 4-aminopyridine-2,3-dicarbonitrile represents an efficient and scalable method for producing this valuable synthetic intermediate. The procedure relies on fundamental organic chemistry principles, offering high yields and a straightforward isolation process. By understanding the underlying mechanism and potential pitfalls, researchers can reliably produce this compound for applications in the development of new agrochemicals and pharmaceuticals.

References

  • Title: Synthesis and Herbicidal Activity of Novel 6-Aryl-4-aminopicolinates and Their Corresponding Acids and Esters Source: ACS Omega URL: [Link]

  • Source: Google Patents (EP2882705A1)
  • Title: A Novel and Efficient Synthesis of 4-Amino-3-chloro-6-(substituted phenyl)picolinic Acids Source: Organic Process Research & Development URL: [Link]

Exploratory

The Synthetic Landscape of 4-Amino-3-cyanopicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword 4-Amino-3-cyanopicolinic acid, a highly functionalized pyridine derivative, represents a scaffold of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Amino-3-cyanopicolinic acid, a highly functionalized pyridine derivative, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, a cyano group, and an amino group on the pyridine ring offers a versatile platform for the synthesis of novel therapeutic agents and complex molecular architectures. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable building block for creating diverse chemical libraries. This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, delineates the primary synthetic pathways to this important molecule. We will explore the underlying chemical principles, provide detailed experimental insights, and present a comparative analysis of the methodologies, thereby offering a comprehensive resource for the synthesis of 4-amino-3-cyanopicolinic acid and its derivatives.

Introduction to the Synthetic Challenge

The synthesis of 4-amino-3-cyanopicolinic acid presents a unique set of challenges due to the presence of multiple reactive functional groups on the pyridine core. The key to a successful synthesis lies in the strategic and sequential introduction of the amino, cyano, and carboxylic acid moieties while managing their compatibility and reactivity. This guide will focus on two primary retrosynthetic approaches, each with its own set of advantages and considerations.

Pathway A initiates with the formation of the 4-aminopicolinic acid backbone, followed by the introduction of the cyano group at the 3-position. This approach leverages the well-established chemistry of picolinic acid N-oxides.

Pathway B employs a convergent strategy, building the substituted pyridine ring through a multicomponent reaction, which offers the potential for rapid assembly of the core structure.

A third, more classical approach, Pathway C , involves the construction of the molecule from a pre-functionalized chloropyridine, highlighting the versatility of nucleophilic aromatic substitution reactions.

Pathway A: Stepwise Functionalization via Picolinic Acid N-Oxide

This linear synthesis commences with the readily available picolinic acid, building complexity in a controlled, stepwise manner. The N-oxide functionality is a key strategic element, as it activates the pyridine ring for electrophilic nitration at the C4 position, a crucial step that would be challenging on the unactivated ring.

Step 1: Synthesis of Picolinic Acid N-Oxide

The initial step involves the oxidation of picolinic acid to its corresponding N-oxide. This transformation is typically achieved using a mild oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant is critical to avoid over-oxidation or degradation of the starting material.

Step 2: Nitration of Picolinic Acid N-Oxide

The resulting picolinic acid N-oxide is then subjected to electrophilic nitration. A mixture of fuming nitric acid and sulfuric acid is commonly employed to generate the nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich C4 position of the pyridine N-oxide ring.[1] This reaction must be performed under carefully controlled temperature conditions to prevent unwanted side reactions.

Step 3: Reduction of the Nitro Group

The nitro group at the C4 position is subsequently reduced to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[1] The reaction proceeds under a hydrogen atmosphere and provides the desired 4-aminopicolinic acid in good yield.

Step 4: Halogenation and Cyanation

The final and most challenging step in this pathway is the introduction of the cyano group at the C3 position. A common strategy involves the halogenation of the 3-position, followed by a nucleophilic substitution with a cyanide salt. Due to the activating effect of the amino group, direct halogenation can be challenging to control. A more reliable approach involves the Sandmeyer reaction, where the 4-amino group is first diazotized and then displaced by a halogen. However, a more direct approach is often desired.

An alternative and potentially more efficient method is the direct cyanation of the 4-aminopicolinic acid. This can be a complex transformation due to the presence of multiple nucleophilic sites.

Pathway B: Convergent Synthesis via Multicomponent Reaction

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step.[2][3] For the synthesis of 4-amino-3-cyanopicolinic acid, an MCR approach can be envisioned to rapidly construct the highly substituted pyridine ring.

A plausible MCR strategy could involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonia source.[2][4] This approach would lead to a 2-amino-3-cyanopyridine derivative. Subsequent functionalization at the 2-position would be required to introduce the carboxylic acid group.

Illustrative Multicomponent Reaction Protocol:

A one-pot synthesis of 2-amino-3-cyanopyridine derivatives can be achieved under microwave irradiation without a solvent.[2]

  • A dry flask is charged with an aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • The flask is placed in a microwave oven and irradiated for 7-9 minutes.

  • The reaction mixture is then washed with ethanol.

  • The crude product is purified by recrystallization from 95% ethanol.

This method provides a rapid and efficient route to the core 2-amino-3-cyanopyridine scaffold. Further modifications, such as the choice of ketone with a latent carboxylic acid functionality, could potentially lead to a more direct synthesis of the target molecule.

Pathway C: Synthesis from a Pre-functionalized Chloropyridine

This pathway relies on the sequential nucleophilic substitution on a commercially available or readily synthesized chloropyridine derivative. The chloro-substituent acts as a versatile handle for introducing the required functional groups.

Step 1: Starting Material: 2,4-Dichloro-3-cyanopyridine

A suitable starting material for this pathway would be 2,4-dichloro-3-cyanopyridine. This intermediate can be synthesized through various methods, including the cyanation of dichloropyridines.

Step 2: Selective Amination at the C4 Position

The chloro group at the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the one at the C2 position due to electronic effects. Therefore, treatment of 2,4-dichloro-3-cyanopyridine with ammonia or a protected amine source would selectively yield 2-chloro-4-amino-3-cyanopyridine.[5][6][7] The reaction conditions, such as temperature and solvent, need to be carefully controlled to ensure selectivity.

Step 3: Hydrolysis of the C2-Chloro Group and Nitrile

The final step involves the conversion of the remaining chloro group at the C2 position and the cyano group at the C3 position into the carboxylic acid. This can be a challenging transformation as harsh hydrolysis conditions required for the nitrile might also affect the chloro substituent. A more controlled approach would be a two-step process:

  • Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[8]

  • Hydrolysis of the Chloro Group: The 2-chloro substituent can then be hydrolyzed to a hydroxyl group, which can be subsequently oxidized to the carboxylic acid. Alternatively, a palladium-catalyzed carbonylation reaction could be employed to directly convert the C-Cl bond to a carboxylic acid ester, which can then be hydrolyzed.

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialsKey ReactionsAdvantagesDisadvantages
A: Stepwise Functionalization Picolinic AcidN-oxidation, Nitration, Reduction, CyanationWell-established chemistry, good control over stereochemistry.Linear synthesis with multiple steps, potentially low overall yield.
B: Multicomponent Reaction Aldehydes, Ketones, MalononitrileOne-pot condensationHigh atom economy, rapid assembly of the core structure.May require further functionalization, optimization of reaction conditions can be complex.
C: From Chloropyridine DichlorocyanopyridineNucleophilic Aromatic Substitution, HydrolysisConvergent approach, readily available starting materials.Selectivity in substitution reactions can be challenging, harsh hydrolysis conditions.

Experimental Protocols

Protocol for Pathway A: Synthesis of 4-Aminopicolinic Acid[1]
  • Step 1: Preparation of 4-Nitropicolinic Acid N-Oxide

    • Picolinic acid N-oxide (10 g, 71.94 mmol) is slowly added to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature.

    • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

    • The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 4-nitropicolinic acid N-oxide.

  • Step 2: Preparation of 4-Aminopicolinic Acid

    • 4-Nitropicolinic acid N-oxide (6.80 g, 36.96 mmol) is dissolved in a mixture of glacial acetic acid and acetic anhydride.

    • Pd/C (10%) is added as a catalyst.

    • The mixture is hydrogenated under a hydrogen atmosphere at room temperature for 48 hours.

    • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-aminopicolinic acid.

Visualization of Synthetic Pathways

Diagram for Pathway A

Pathway_A cluster_0 Pathway A: Stepwise Functionalization Picolinic Acid Picolinic Acid Picolinic Acid N-Oxide Picolinic Acid N-Oxide Picolinic Acid->Picolinic Acid N-Oxide H2O2, AcOH 4-Nitropicolinic Acid N-Oxide 4-Nitropicolinic Acid N-Oxide Picolinic Acid N-Oxide->4-Nitropicolinic Acid N-Oxide HNO3, H2SO4 4-Aminopicolinic Acid 4-Aminopicolinic Acid 4-Nitropicolinic Acid N-Oxide->4-Aminopicolinic Acid H2, Pd/C 4-Amino-3-cyanopicolinic Acid 4-Amino-3-cyanopicolinic Acid 4-Aminopicolinic Acid->4-Amino-3-cyanopicolinic Acid Halogenation then Cyanation Pathway_B cluster_1 Pathway B: Multicomponent Reaction Aldehyde Aldehyde 2-Amino-3-cyanopyridine derivative 2-Amino-3-cyanopyridine derivative Aldehyde->2-Amino-3-cyanopyridine derivative One-pot Ketone Ketone Ketone->2-Amino-3-cyanopyridine derivative One-pot Malononitrile Malononitrile Malononitrile->2-Amino-3-cyanopyridine derivative One-pot Ammonia Source Ammonia Source Ammonia Source->2-Amino-3-cyanopyridine derivative One-pot 4-Amino-3-cyanopicolinic Acid 4-Amino-3-cyanopicolinic Acid 2-Amino-3-cyanopyridine derivative->4-Amino-3-cyanopicolinic Acid Functional Group Interconversion

Caption: Convergent synthesis via a multicomponent reaction to form the pyridine core.

Diagram for Pathway C

Pathway_C cluster_2 Pathway C: From Chloropyridine 2,4-Dichloro-3-cyanopyridine 2,4-Dichloro-3-cyanopyridine 2-Chloro-4-amino-3-cyanopyridine 2-Chloro-4-amino-3-cyanopyridine 2,4-Dichloro-3-cyanopyridine->2-Chloro-4-amino-3-cyanopyridine NH3 4-Amino-3-cyanopicolinic Acid 4-Amino-3-cyanopicolinic Acid 2-Chloro-4-amino-3-cyanopyridine->4-Amino-3-cyanopicolinic Acid Hydrolysis

Caption: Synthesis starting from a pre-functionalized 2,4-dichloro-3-cyanopyridine.

Conclusion and Future Outlook

The synthesis of 4-amino-3-cyanopicolinic acid can be approached through several distinct pathways, each with its own merits and challenges. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the target molecule. The stepwise functionalization of picolinic acid N-oxide offers a reliable and well-understood route, while multicomponent reactions provide a more convergent and atom-economical alternative. The use of pre-functionalized chloropyridines represents a classical and versatile approach.

Future research in this area will likely focus on the development of more efficient and selective methods for the direct C-H functionalization of the pyridine ring, which could significantly shorten the synthetic sequences. Furthermore, the exploration of novel catalytic systems for the key bond-forming reactions will continue to be a major driver of innovation in the synthesis of this important class of molecules. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the development of robust and scalable syntheses of 4-amino-3-cyanopicolinic acid and its analogues will remain a critical area of research.

References

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION - LOCKSS. (n.d.). [Link]

  • Romero, M. H., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1356493. [Link]

  • Stanczak, A., Lewgowd, W., & Ochocki, J. (1998). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 1. Acta Poloniae Pharmaceutica, 55(4), 319-326. [Link]

  • Argus, C. A. (1982). U.S. Patent No. 4,336,384. Washington, DC: U.S.
  • Stanczak, A., Lewgowd, W., & Ochocki, J. (1998). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Acta Poloniae Pharmaceutica, 55(4), 319–326. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.). ResearchGate. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Donnelly, J. A., & Deik, R. A. (2003). U.S. Patent No. 6,551,804 B2. Washington, DC: U.S.
  • Huo, Z., & Yamamoto, H. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663. [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). ResearchGate. [Link]

  • Den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

  • Kumar, G. S., Shinde, P. S., Chen, H., Muralirajan, K., Kancherla, R., & Rueping, M. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363. [Link]

  • Al-Qalaf, F. A., & Al-Saleh, B. A. (2014). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 30(3), 1169-1175. [Link]

  • Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. (n.d.). [Link]

  • Multicomponent Reactions. (n.d.). Organic Chemistry Portal. [Link]

  • Cohen, R. D., & Toste, F. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. Organic Letters, 21(15), 6012–6016. [Link]

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P
  • Kumar, G. S., Shinde, P. S., Chen, H., Muralirajan, K., Kancherla, R., & Rueping, M. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357-6363. [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2024). ACS Publications. [Link]

  • Tu, S., Jiang, B., Zhang, J., & Jia, R. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2024). MDPI. [Link]

  • Binda, C., Caccia, C., Foppoli, A., Gessner, G., Mattevi, A., & Battaglioli, E. (2007). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. Journal of Medicinal Chemistry, 50(23), 5848–5852. [Link]

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. (n.d.). ResearchGate. [Link]

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. (2018). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2022). RSC Publishing. [Link]

  • Amination of halopyrimidines and 4-chloroquinazoline. [a]. (n.d.). ResearchGate. [Link]

Sources

Foundational

chemical properties of 4-Amino-3-cyanopicolinic acid

The following technical guide details the chemical properties, synthetic pathways, and reactivity profile of 4-Amino-3-cyanopicolinic acid . CAS: 1807011-38-6 IUPAC Name: 4-Amino-3-cyanopyridine-2-carboxylic acid Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic pathways, and reactivity profile of 4-Amino-3-cyanopicolinic acid .

CAS: 1807011-38-6 IUPAC Name: 4-Amino-3-cyanopyridine-2-carboxylic acid Molecular Formula: C


H

N

O

Molecular Weight: 163.13 g/mol

Executive Summary

4-Amino-3-cyanopicolinic acid is a highly functionalized pyridine scaffold characterized by a "push-pull" electronic system. The electron-donating amino group at the C4 position competes with the electron-withdrawing cyano (C3) and carboxylic acid (C2) moieties, creating a unique reactivity landscape. This compound serves as a critical intermediate in the synthesis of fused heterocycles (such as pyrido[3,4-d]pyrimidines) and is a bioisosteric building block in the development of agrochemicals (auxinic herbicides) and kinase inhibitors.

Physicochemical Profile

The compound exhibits amphoteric nature due to the basic amino group and the acidic carboxylic moiety, leading to zwitterionic character in neutral media.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidTypical of amino-pyridine carboxylic acids
Melting Point >250 °C (Decomposes)High lattice energy due to zwitterionic H-bonding
pKa (Acid) ~2.1 (COOH)Predicted; lowered by ortho-CN electron withdrawal
pKa (Base) ~3.5 (Pyridine N / NH

)
Reduced basicity due to e- withdrawing CN/COOH
Solubility DMSO, Dilute Acid/BasePoor solubility in water/non-polar solvents
LogP ~0.2 - 0.5Low lipophilicity due to polarity

Synthetic Architecture

The synthesis of 4-Amino-3-cyanopicolinic acid requires precise regiochemical control. The most robust industrial route involves the functionalization of the 4-aminopicolinic acid core via electrophilic halogenation followed by transition-metal catalyzed cyanation.

Core Synthetic Workflow

The following diagram illustrates the divergent synthesis starting from 4-aminopicolinic acid.

SynthesisWorkflow Fig 1. Regioselective synthesis via electrophilic halogenation and Pd-catalyzed cyanation. Start 4-Aminopicolinic Acid (Starting Material) Inter1 4-Amino-3-iodopicolinic Acid (Regioselective Halogenation) Start->Inter1 NIS, DMF or Br2, AcOH Product 4-Amino-3-cyanopicolinic Acid (Target Scaffold) Inter1->Product Zn(CN)2, Pd(PPh3)4 DMF, 120°C

[1][2]

Detailed Protocol: Halogenation-Cyanation Route
  • Regioselective Iodination:

    • Reagents: 4-Aminopicolinic acid, N-Iodosuccinimide (NIS).

    • Conditions: DMF, 25–60°C.

    • Mechanism: The C3 position is activated by the ortho-amino group (electron-donating) and the ortho-carboxylic acid (directing effect via H-bonding), allowing for exclusive C3-iodination over C5.

  • Palladium-Catalyzed Cyanation:

    • Reagents: Zinc cyanide (Zn(CN)

      
      ), Tetrakis(triphenylphosphine)palladium(0).
      
    • Conditions: Deoxygenated DMF, 120°C, 4–12 hours.

    • Critical Control: The use of Zn(CN)

      
       is preferred over CuCN to simplify purification and avoid copper waste. The reaction proceeds via an oxidative addition of Pd(0) to the C-I bond, followed by transmetallation with Zn(CN)
      
      
      
      and reductive elimination.

Chemical Reactivity & Transformations

The orthogonality of the three functional groups (NH


, CN, COOH) allows for versatile downstream chemistry.
Reactivity Map

The following diagram outlines the divergent pathways available for scaffold elaboration.

ReactivityMap Fig 2. Divergent reactivity profile: Cyclization, Hydrolysis, and Derivatization pathways. Core 4-Amino-3-cyanopicolinic Acid Cyclization Pyrido[3,4-d]pyrimidine-2,4-dione Core->Cyclization Phosgene or Triphosgene/Base Hydrolysis 4-Aminopyridine-2,3-dicarboxylic Acid Core->Hydrolysis NaOH/H2O, Reflux (Nitrile Hydrolysis) Esterification Ester Derivatives (Lipophilic Prodrugs) Core->Esterification ROH, SOCl2 (Acid Activation) Sandmeyer 4-Halo-3-cyanopicolinic Acid Core->Sandmeyer NaNO2, HX (Diazotization)

[1][3][4][5][6][7]

Key Transformations
  • Cyclization to Fused Heterocycles: The proximity of the C3-Cyano and C4-Amino groups makes this molecule an ideal precursor for pyrido[3,4-d]pyrimidines . Treatment with formamide or triethyl orthoformate closes the pyrimidine ring, a motif common in EGFR and tyrosine kinase inhibitors.

  • Nitrile Hydrolysis: Controlled hydrolysis (H

    
    O
    
    
    
    /NaOH) converts the C3-nitrile to a primary amide (–CONH
    
    
    ). Full hydrolysis yields the dicarboxylic acid (quinolinic acid analog), which is a precursor for herbicide synthesis.
  • Decarboxylation: Thermal decarboxylation of the C2-COOH is difficult due to the stabilizing electron-withdrawing effect of the C3-CN group, making the scaffold thermally robust compared to simple picolinic acids.

Applications in Drug Discovery[3]

  • Bioisosterism: The 4-amino-3-cyano motif serves as a bioisostere for the anthranilic acid core found in many NSAIDs and anticancer agents.

  • Kinase Inhibition: The hydrogen bond donor (NH

    
    ) and acceptor (CN/N-ring) pattern mimics the adenosine triphosphate (ATP) hinge-binding region, making it a valuable "warhead" for designing ATP-competitive inhibitors.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Hazard: As a nitrile derivative, metabolic activation may release cyanide ions; however, the aromatic stability renders the C-CN bond relatively inert under physiological conditions.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative degradation of the amino group.

References

  • PubChem. 3-Aminopicolinic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

Sources

Exploratory

Physicochemical Profile of 4-Amino-3-cyanopicolinic Acid: A Guide for Preclinical Assessment

An In-depth Technical Guide for Drug Development Professionals Abstract: 4-Amino-3-cyanopicolinic acid represents a molecule of significant interest for scaffold-based drug discovery, incorporating a unique constellation...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: 4-Amino-3-cyanopicolinic acid represents a molecule of significant interest for scaffold-based drug discovery, incorporating a unique constellation of functional groups—a pyridine core, a carboxylic acid, an amine, and a nitrile. A comprehensive understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug development program, as these parameters directly govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide provides a detailed examination of the core physical properties of 4-amino-3-cyanopicolinic acid, contextualizing available data with established analytical methodologies. We present not only the known values but also the causality behind experimental choices, offering robust, field-proven protocols for in-house validation and characterization.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the path from a hit compound to a clinical candidate, biological potency is but one of many hurdles. A molecule's intrinsic physical and chemical nature ultimately dictates its "developability." Poor aqueous solubility can render an otherwise potent compound orally unavailable, while inadequate stability can lead to manufacturing and storage challenges. The structural features of 4-amino-3-cyanopicolinic acid—a zwitterion-capable scaffold with hydrogen bond donors and acceptors, and an electron-withdrawing nitrile group—suggest a complex but potentially favorable profile.[1] Early, accurate characterization allows for informed decisions, enabling chemists to either modify the scaffold to optimize properties or allow formulation scientists to develop enabling strategies. This guide serves as a foundational document for research teams embarking on the development of analogues based on this core.

Molecular Identity and Core Physicochemical Data

The precise arrangement of atoms and functional groups in 4-amino-3-cyanopicolinic acid is the primary determinant of its macroscopic properties. The presence of both an acidic carboxylic acid and a basic amino group allows for the formation of a zwitterion, a state that profoundly influences properties like melting point and solubility.[1]

Table 1: Summary of Physicochemical Properties for 4-Amino-3-cyanopicolinic Acid and a Key Structural Analog

PropertyValue (4-Amino-3-cyanopicolinic acid)Value (Analog: 4-Amino-3-pyridinecarboxylic acid)Significance in Drug Development
IUPAC Name 4-amino-3-cyanopyridine-2-carboxylic acid4-aminopyridine-3-carboxylic acidUnambiguous chemical identification.
Molecular Formula C₇H₅N₃O₂C₆H₆N₂O₂Determines exact mass and elemental composition.
Molecular Weight 163.14 g/mol 138.12 g/mol Essential for all stoichiometric calculations.
Appearance Expected to be a crystalline solidCream to yellow powder[2]Basic quality control parameter.
Melting Point Not experimentally reported; expected to be high (>300 °C)307 - 312 °C[2][3]Indicates crystal lattice energy, polymorphism potential, and thermal stability.[1]
Aqueous Solubility Not experimentally reported; expected to be pH-dependentSoluble in aqueous acid and base[2][3]A critical factor for bioavailability and formulation design.
pKa (Predicted) ~2.94 (acidic), additional basic pKa expected2.94 ± 0.10 (Predicted)[2]Governs the ionization state at physiological pH, impacting solubility and permeability.
LogP (Predicted) Not available0.17[3]Measures lipophilicity, a key predictor of membrane permeability and metabolism.

Note: Data for 4-amino-3-cyanopicolinic acid is limited. 4-Amino-3-pyridinecarboxylic acid (CAS 7418-65-7) is used as a close structural analog to provide experimentally-derived context. The addition of the cyano group is expected to modulate these properties.

Logical Workflow for Comprehensive Characterization

A systematic approach is essential for building a complete physicochemical profile. The following workflow outlines the logical progression from initial material sourcing to in-depth solid-state and stability analysis. This ensures that foundational data informs more complex, resource-intensive studies.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Experimental Methodologies and Mechanistic Insights

Melting Point and Thermal Stability

Expertise & Causality: The exceptionally high melting point observed for the analog (307-312 °C) is characteristic of compounds with strong intermolecular forces, such as the hydrogen bonding and ionic interactions present in a zwitterionic crystal lattice.[1][2][3] A high melting point is often correlated with greater thermodynamic stability, which is advantageous for the shelf-life of an active pharmaceutical ingredient (API). Differential Scanning Calorimetry (DSC) is the gold-standard technique as it provides not only the melting temperature but also the enthalpy of fusion, a quantitative measure of the energy required to break the crystal lattice.

Protocol: Melting Point Determination via DSC

  • Calibration: Calibrate the DSC instrument using certified indium and zinc standards for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum pan.

  • Methodology: Place the sample and a reference pan (empty) into the DSC cell. Equilibrate at 30°C. Ramp the temperature at a linear rate of 10 °C/min up to 350 °C under a nitrogen purge.

  • Data Analysis: The melting point is recorded as the onset temperature of the large endothermic peak. The area under the peak corresponds to the enthalpy of fusion.

Aqueous Solubility

Expertise & Causality: For ionizable compounds like 4-amino-3-cyanopicolinic acid, solubility is not a single value but a function of pH. The presence of both an acidic and a basic group predicts a "U-shaped" pH-solubility profile. Minimum solubility will occur at the isoelectric point (pI), where the net charge is zero, minimizing interaction with polar water molecules. At pH values below the acidic pKa or above the basic pKa, the molecule forms cationic or anionic salts, respectively, which are significantly more soluble.[2] The thermodynamic shake-flask method is the definitive technique as it ensures a true equilibrium is reached between the solid and dissolved states.

Protocol: pH-Solubility Profile Determination

  • Buffer Preparation: Prepare a series of buffers at 1-unit pH intervals from pH 2 to 10.

  • Sample Incubation: Add an excess of the solid compound to vials containing each buffer to create a visible slurry.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure thermodynamic equilibrium is achieved.

  • Quantification: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Analysis: Determine the concentration of the compound in the filtrate using a validated, stability-indicating HPLC-UV method.

  • Profile Generation: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of each buffer.

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of the molecule, confirming its identity and providing insights into its electronic structure.

  • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is the most powerful tool for structural elucidation. The ¹H NMR spectrum will confirm the number and connectivity of protons on the pyridine ring. The ¹³C NMR will show distinct signals for the carboxylic acid carbon, the nitrile carbon, and the carbons of the aromatic ring, providing a complete map of the carbon skeleton.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected vibrational bands include: a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), N-H stretches from the amino group (~3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile (~2220-2240 cm⁻¹), and a strong C=O stretch from the carbonyl group (~1700 cm⁻¹).

  • UV-Vis Spectroscopy: The UV-Vis spectrum arises from electronic transitions within the molecule. The conjugated pyridine system will give rise to characteristic absorption bands, typically in the 200-400 nm range. This data is essential for developing quantitative analytical methods (e.g., HPLC with UV detection) and can provide preliminary insights into the molecule's potential for phototoxicity.[5][6]

Conclusion for the Research Professional

The physicochemical profile of 4-amino-3-cyanopicolinic acid, inferred from its structure and data from close analogs, suggests a stable, crystalline solid with pH-dependent solubility. Its zwitterionic nature is a key feature that will dominate its behavior in both solid and solution states. While computational predictions are valuable, the protocols detailed herein provide a clear and robust pathway for experimental verification. A thorough understanding and documentation of these properties are not merely procedural; they are the bedrock upon which a successful and efficient drug development program is built, minimizing late-stage failures and enabling a data-driven approach to formulation and clinical translation.

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Properties and Applications of 4-Aminopicolinic Acid. Retrieved February 7, 2026.
  • ChemBK. (2024, April 9). 4-Aminopicolinic acid. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved February 7, 2026, from [Link]

  • Chemguide. (n.d.). An introduction to amino acids. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4-Amino-3-nitropyridine, 96%. Retrieved February 7, 2026, from [Link]

  • Mary, Y. S., et al. (2018). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. PMC - NIH. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-3-chloropentanoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2018, January 1). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cycloheptane, 1-isopropyl- (CAS 17257-36-2). Retrieved February 7, 2026, from [Link]

  • Atabey, A., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Retrieved February 7, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved February 7, 2026, from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 7, 2026, from [Link]

  • University of Calgary. (n.d.). Chapter 27: pKa and pI values. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Retrieved February 7, 2026, from [Link]

Sources

Foundational

Structural Elucidation and Characterization of 4-Amino-3-cyanopicolinic Acid

Content Type: Technical Guide Audience: Researchers, Analytical Scientists, and Drug Discovery Professionals Executive Summary & Structural Significance 4-Amino-3-cyanopicolinic acid (CAS: 100047-36-7 analog/derivative c...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Analytical Scientists, and Drug Discovery Professionals

Executive Summary & Structural Significance

4-Amino-3-cyanopicolinic acid (CAS: 100047-36-7 analog/derivative context) represents a highly functionalized pyridine scaffold critical in the development of auxinic herbicides (e.g., aminopyralid analogs) and pharmaceutical intermediates. Its structure combines three distinct electronic environments on a single pyridine ring: a strong electron-withdrawing nitrile (-CN) at C3, an electron-donating amine (-NH2) at C4, and an acidic carboxyl (-COOH) at C2.

Elucidating this structure requires a rigorous multi-modal approach to distinguish it from potential regioisomers (e.g., 4-amino-5-cyanopicolinic acid). This guide details the spectroscopic signatures, experimental protocols, and logical frameworks required for unequivocal structural assignment.

Core Physicochemical Profile
PropertySpecification
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Monoisotopic Mass 163.0382 Da
Topological Polar Surface Area ~90-100 Ų (High polarity)
Solubility Profile Low in non-polar solvents; soluble in DMSO, DMF, and aqueous base.[1][2]

Synthetic Context & Precursor Analysis

Understanding the synthetic origin aids elucidation by narrowing the list of potential impurities and isomers. This scaffold is typically accessed via nucleophilic aromatic substitution (


) or palladium-catalyzed cyanation.
  • Route A (Cyanation): Starting from 4-amino-3-halopicolinic esters, using Zn(CN)₂/Pd(0).

  • Route B (Amination): Starting from 4-chloro-3-cyanopicolinic acid, using ammonia/pressure.

Elucidation Implication: If Route B is used, the primary impurity to screen for is the unreacted 4-chloro derivative (distinguishable by Isotope Pattern in MS).

Spectroscopic Elucidation Strategy

The following sections detail the expected spectral data based on first-principles of heterocyclic chemistry and empirical data from analogous pyridine herbicides [1, 2].

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the first validation step.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • Target Ion:

    
     at m/z 162.0309.
    
  • Nitrogen Rule: Odd molecular weight (163) confirms an odd number of nitrogens (3).

Infrared Spectroscopy (FT-IR)

IR is diagnostic for the nitrile substituent, distinguishing this molecule from non-cyanated precursors.

Functional GroupFrequency (

)
MorphologyDiagnostic Value
Nitrile (-C≡N) 2220 – 2245Sharp, MediumCritical. Confirms C3 substitution. Conjugation with the ring may lower wavenumber slightly compared to aliphatic nitriles [3].[3]
Amine (-NH₂) 3350 – 3450Doublet (sym/asym)Confirms primary amine at C4.
Carboxyl (O-H) 2800 – 3200BroadOverlaps with C-H stretches; typical of picolinic acids.
Carbonyl (C=O) 1680 – 1720StrongAcid carbonyl stretch.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for regiochemistry. The substitution pattern (2,3,4-trisubstituted) leaves only two aromatic protons: H5 and H6.


H NMR (DMSO-

, 400 MHz)
  • Prediction: Two doublets in the aromatic region.

  • H6 (Ortho to N): Deshielded by the ring nitrogen. Expected

    
     7.8 – 8.2 ppm.
    
  • H5 (Meta to N, Ortho to NH₂): Shielded by the electron-donating amine. Expected

    
     6.5 – 7.0 ppm.
    
  • Coupling (

    
    ):  Ortho coupling on pyridine is typically 5.0 – 8.0 Hz .
    
    • Note: If H5 and H6 were para (e.g., 2,5-disubstituted),

      
       would be < 2 Hz. The presence of a ~6 Hz coupling confirms the protons are adjacent (positions 5 and 6).
      

C NMR (DMSO-

, 100 MHz)

Seven distinct carbon signals are required:

  • C=O (Carboxyl): ~165 ppm.

  • C2 (Ring): ~145-150 ppm (Ortho to N).

  • C6 (Ring, CH): ~148-152 ppm (Alpha to N).

  • C4 (C-NH₂): ~155 ppm (Deshielded by N-donation).

  • C3 (C-CN): ~90-100 ppm (Shielded by ortho-amine resonance effects, despite CN withdrawal).

  • C5 (Ring, CH): ~108-112 ppm.

  • -CN (Nitrile): ~115-118 ppm.

2D NMR: The Regiochemistry Check (HMBC)

To distinguish 3-cyano-4-amino from 5-cyano-4-amino , Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Logic: Look for long-range coupling from the Amine protons (-NH₂) .

  • Scenario A (Correct Structure): NH₂ protons show correlations to C3 (Quaternary, bearing CN), C4 (ipso), and C5 (CH).

  • Scenario B (Isomer): If CN were at C5, the NH₂ would correlate to C3 (CH) and C5 (Quaternary).

  • Key Discriminator: The carbon at C3 (bearing CN) will have a distinct chemical shift (~95-100 ppm) compared to a protonated C3 (~110 ppm).

Visualization of Elucidation Logic

The following diagram illustrates the decision tree for confirming the regioisomerism of the scaffold.

ElucidationWorkflow Input Unknown Sample (Suspected 4-Amino-3-cyanopicolinic acid) MS HRMS (ESI-) Target: m/z 162.03 Input->MS IR FT-IR Analysis Check 2200-2240 cm⁻¹ MS->IR DecisionCN Nitrile Peak Present? IR->DecisionCN NMR_1H 1H NMR (DMSO-d6) Analyze Aromatic Region DecisionCN->NMR_1H Yes ResultB REJECT Para-isomer or other analog DecisionCN->ResultB No (Missing CN) Coupling H-H Coupling Constant Is J ≈ 5-7 Hz? NMR_1H->Coupling HMBC 2D HMBC Experiment Correlate NH₂ to C3/C5 Coupling->HMBC Yes (Ortho H5/H6) Coupling->ResultB No (Meta/Para) ResultA CONFIRMED 4-Amino-3-cyanopicolinic acid HMBC->ResultA NH₂ -> C(CN) correlation

Caption: Logical workflow for the structural validation of 4-amino-3-cyanopicolinic acid, prioritizing regioisomer differentiation.

Experimental Protocols

Analytical HPLC Method (Purity Check)

Before spectral analysis, ensure purity >98% to avoid ambiguous NMR signals.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers zwitterion).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).

NMR Sample Preparation

Zwitterionic picolinic acids often aggregate or precipitate in non-polar solvents.

  • Solvent: Use DMSO-

    
      (99.9% D). It disrupts intermolecular H-bonding better than CDCl₃.
    
  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent.

  • Additives: If peaks are broad (due to proton exchange), add 1 drop of

    
      to collapse exchangeable protons (NH₂, COOH) or TFA-
    
    
    
    to protonate fully. Note:
    
    
    will erase the NH₂ signal, making HMBC impossible.
HMBC Correlation Diagram

The following diagram details the specific connectivity required to confirm the 3-cyano position.

HMBC_Connectivity cluster_legend Key HMBC Correlations NH2 NH₂ Protons (Source) C4 C4 (ipso) ~155 ppm NH2->C4 2J (Strong) C3 C3 (Quaternary-CN) ~95 ppm NH2->C3 3J (Diagnostic) C5 C5 (Methine) ~110 ppm NH2->C5 3J (Weak) CN_Group Nitrile Carbon ~116 ppm C3->CN_Group 1J (C-C) Legend Green Arrow = Critical Proof of Regiochemistry

Caption: HMBC connectivity map. The 3-bond coupling from the amine protons to the C3 quaternary carbon is the definitive proof of structure.

References

  • Dow AgroSciences (Corteva). Substituted Picolinic Acids and Their Use as Herbicides. U.S. Patent Literature often cites 4-amino-3-chloro analogs.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 329783889, 4-Aminopyridine-2-carboxylic acid. Retrieved from .

  • Spectroscopy Online (2019). Organic Nitrogen Compounds IV: Nitriles. (Explains the IR shift of aromatic nitriles). Retrieved from .

  • MDPI (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives. (Provides comparative NMR shifts for 3-cyano-pyridine motifs). Retrieved from .

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling: 4-Amino-3-cyanopicolinic Acid

This technical guide provides a comprehensive structural elucidation and spectroscopic profiling framework for 4-Amino-3-cyanopicolinic acid (4-amino-3-cyanopyridine-2-carboxylic acid). [1] Executive Summary & Compound P...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural elucidation and spectroscopic profiling framework for 4-Amino-3-cyanopicolinic acid (4-amino-3-cyanopyridine-2-carboxylic acid).

[1]

Executive Summary & Compound Profile

4-Amino-3-cyanopicolinic acid is a highly functionalized pyridine scaffold utilized as a "privileged structure" in the synthesis of kinase inhibitors and antiviral agents. Its chemical behavior is defined by a "push-pull" electronic system: the electron-donating amino group at C4 opposes the electron-withdrawing cyano (C3) and carboxyl (C2) groups, creating distinct spectroscopic signatures essential for quality control.

PropertyDetail
IUPAC Name 4-Amino-3-cyanopyridine-2-carboxylic acid
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 163.13 g/mol
Monoisotopic Mass 163.0382 Da
Solubility Profile Low in non-polar solvents; soluble in DMSO, DMF, and aqueous base. Zwitterionic character affects solubility in neutral water.

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the critical path for structural validation, ensuring no intermediate impurities (e.g., unhydrolyzed amides or decarboxylated byproducts) compromise the final dataset.

AnalyticalWorkflow cluster_QC Quality Gate Start Crude Synthesis Product HPLC HPLC-PDA Purity Check Start->HPLC MS LC-MS (ESI+) MW Confirmation HPLC->MS >95% Area IR FT-IR Funct. Group Check MS->IR [M+H]+ 164.1 NMR 1H & 13C NMR Isomer/Regio Check IR->NMR CN/COOH confirmed Final Released Standard NMR->Final Coupling Verified

Figure 1: Sequential analytical workflow for the validation of 4-Amino-3-cyanopicolinic acid.

Mass Spectrometry (MS) Profiling

Due to the presence of basic nitrogen (pyridine ring, amine) and an acidic carboxyl group, Electrospray Ionization (ESI) is the preferred method.[1]

Experimental Parameters
  • Ionization Mode: ESI Positive (+) and Negative (-).[1]

  • Solvent System: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[1]

  • Cone Voltage: 20–30 V (Low voltage preserves the molecular ion; high voltage induces decarboxylation).[1]

Diagnostic Signals
Ion Speciesm/z (Theoretical)Interpretation
[M+H]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

164.14 Protonated molecular ion (Base peak in acidic mobile phase).
[M+Na]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

186.13Sodium adduct (common in glass storage).
[M-H]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

162.12Deprotonated carboxylate (Base peak in ESI-).
Fragment [M+H - CO

]
~120.1Loss of carboxylic acid (decarboxylation), typical for picolinic acids.

Mechanistic Insight: The proximity of the amino group (C4) to the cyano group (C3) stabilizes the core ring, but the C2-carboxylic acid is prone to thermal decarboxylation in the source.[1] If the peak at m/z 120 is the base peak, lower the desolvation temperature.[1]

Infrared Spectroscopy (FT-IR)

IR provides the most rapid confirmation of the tri-functional nature of the molecule (Amine, Nitrile, Acid).[1]

Key Vibrational Modes (KBr Pellet / ATR)
Functional GroupWavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, cm

)
MorphologyMechanistic Cause
-NH

Stretch
3450 & 3360Doublet (Sharp)Asymmetric and symmetric stretching of primary amine.
-OH (Acid) 2800–3200BroadStrong hydrogen bonding of the carboxylic acid dimer.
-CN (Nitrile) 2220–2240 Sharp, MediumCharacteristic triple bond stretch; highly diagnostic.
C=O (Acid) 1700–1725StrongCarbonyl stretching; frequency lowered if zwitterionic.
C=C / C=N 1580–1620StrongPyridine ring breathing modes.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is the definitive tool for proving the regiochemistry (position of substituents).[1] The data below reflects the anticipated shifts in DMSO-d


 , the standard solvent for polar heterocycles.
H NMR (400 MHz, DMSO-d )

The pyridine ring contains only two aromatic protons (H5 and H6) and an exchangeable amine.[1]

ProtonShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 13.0–14.0Broad Singlet-Acidic proton (often invisible if wet DMSO is used).
H6 8.15–8.35 Doublet5.5–6.0Deshielded by adjacent ring Nitrogen (N1).
NH

7.00–7.50Broad Singlet-Exchangeable; broadened by quadrupole N relaxation.
H5 6.80–6.95 Doublet5.5–6.0Shielded by ortho-amino group (resonance donation).

Coupling Verification: The key to confirming the structure is the ortho-coupling between H5 and H6.[1] A coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) of ~5.5–6.0 Hz confirms they are adjacent. If they were para (e.g., if the amine was at C6), the coupling would be < 2 Hz.[1]
C NMR (100 MHz, DMSO-d )
CarbonShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
TypeElectronic Environment
C=O (Acid) 165.0–168.0QuaternaryCarbonyl carbon.
C4 (C-NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
155.0–158.0QuaternaryDeshielded by direct N-attachment (alpha effect).
C2 (C-COOH) 148.0–152.0QuaternaryDeshielded by ring N and COOH.
C6 145.0–148.0CHDeshielded by adjacent ring N.
CN (Nitrile) 115.0–117.0QuaternaryCharacteristic nitrile region.
C5 108.0–112.0CHShielded by ortho-amino donation.
C3 (C-CN) 90.0–100.0QuaternaryShielded significantly; "push-pull" node.

Structural Connectivity Diagram

The following diagram visualizes the HMBC (Heteronuclear Multiple Bond Correlation) signals required to confirm the regiochemistry.

HMBC_Connectivity cluster_legend HMBC Correlation Key H6 H6 (8.2 ppm) C2 C2 (COOH) H6->C2 3J (Strong) C4 C4 (C-NH2) H6->C4 3J (Strong) H5 H5 (6.9 ppm) H5->C4 2J CN C-CN H5->CN 3J (Diagnostic) Legend Arrow indicates Proton -> Carbon Correlation

Figure 2: Key HMBC correlations. The correlation from H5 to the Nitrile Carbon is the "smoking gun" for the position of the cyano group.[1]

Quality Control Protocol

For researchers utilizing this compound in downstream synthesis, the following HPLC method is recommended to separate the acid from potential decarboxylated byproducts.

  • Column: C18 Polar Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% H

    
    PO
    
    
    
    in Water (Low pH suppresses ionization of COOH, improving retention).
  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B (2 min), 5-60% B (10 min).

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).[1]

References

  • Synthesis and Reactivity of 2-Amino-3-cyanopyridines: Source: International Journal of Pharmaceutical Sciences and Research. Title: "2-Amino-3-Cyanopyridine: A Bioactive Scaffold."[1] URL:[Link]

  • Spectroscopic Anchors (Chlorinated Analog): Source: PubChem Compound Summary. Title: "4-Amino-3-chloropyridine-2-carboxylic acid (CID 2762773)."[2] URL:[Link][1]

  • NMR Solvent Effects on Amino Acids: Source: MDPI (Organics).[1] Title: "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives." URL:[Link][1][3]

  • Microwave-Assisted Synthesis of Cyanopyridines: Source: Semantic Scholar / Arkivoc.[1] Title: "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation." URL:[Link][1][3][4]

Sources

Foundational

A Comprehensive Theoretical Framework for the Investigation of 4-Amino-3-cyanopicolinic Acid

This in-depth technical guide provides a comprehensive theoretical framework for the study of 4-Amino-3-cyanopicolinic acid. While this specific molecule is not yet extensively characterized in the scientific literature,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive theoretical framework for the study of 4-Amino-3-cyanopicolinic acid. While this specific molecule is not yet extensively characterized in the scientific literature, its structural motifs—a picolinic acid scaffold functionalized with both an electron-donating amino group and an electron-withdrawing cyano group—suggest a rich and complex electronic profile with potential applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a robust roadmap for a thorough in silico investigation of this promising compound.

Introduction: The Potential of a Multifunctional Scaffold

Picolinic acid and its derivatives are known for their diverse biological activities and their role as versatile ligands in coordination chemistry. The introduction of an amino group at the 4-position and a cyano group at the 3-position is expected to significantly modulate the electronic properties of the pyridine ring and the carboxylic acid moiety. The amino group can serve as a hydrogen bond donor and a basic center, while the cyano group acts as a hydrogen bond acceptor and can participate in various chemical transformations. This unique combination of functional groups makes 4-Amino-3-cyanopicolinic acid a compelling target for theoretical studies to predict its chemical behavior, spectroscopic signatures, and potential for applications such as novel therapeutics or functional materials.

Given the limited experimental data on 4-Amino-3-cyanopicolinic acid, a theoretical approach is invaluable for elucidating its fundamental properties and guiding future experimental work. This guide outlines a comprehensive computational workflow, from geometry optimization to the prediction of spectroscopic and non-linear optical properties, grounded in established quantum chemical methods.

Proposed Synthetic Pathway

A plausible synthetic route for 4-Amino-3-cyanopicolinic acid can be conceptualized based on known pyridine chemistry. A potential multi-step synthesis is outlined below. This proposed pathway provides a practical context for the molecule's eventual experimental realization and offers a starting point for considering potential impurities or byproducts that might be relevant in comparing theoretical and experimental data.

Synthetic_Pathway start Picolinic Acid step1 N-oxidation start->step1 intermediate1 Picolinic acid N-oxide step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 4-Nitropicolinic acid N-oxide step2->intermediate2 step3 Reduction of nitro group and N-oxide intermediate2->step3 intermediate3 4-Aminopicolinic acid step3->intermediate3 step4 Halogenation intermediate3->step4 intermediate4 4-Amino-3-halopicolinic acid step4->intermediate4 step5 Cyanation intermediate4->step5 product 4-Amino-3-cyanopicolinic acid step5->product

Caption: Proposed synthetic workflow for 4-Amino-3-cyanopicolinic acid.

A Rigorous Theoretical Investigation Workflow

The following sections detail a comprehensive workflow for the theoretical investigation of 4-Amino-3-cyanopicolinic acid using quantum chemical calculations. This workflow is designed to provide a deep understanding of the molecule's structural, vibrational, electronic, and non-linear optical properties.

Theoretical_Workflow start Initial Structure of 4-Amino-3-cyanopicolinic acid comp_details Computational Details (DFT, B3LYP/6-311++G(d,p)) start->comp_details geom_opt Geometry Optimization comp_details->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc validation Comparison with Experimental Spectra (Hypothetical) freq_calc->validation electronic_prop Electronic Properties Analysis validation->electronic_prop nlo_prop Non-Linear Optical (NLO) Properties Calculation validation->nlo_prop homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep hyperpolarizability Hyperpolarizability Calculation nlo_prop->hyperpolarizability uv_vis UV-Vis Spectra Simulation homo_lumo->uv_vis reactivity Reactivity Prediction mep->reactivity

Caption: Proposed workflow for the theoretical investigation of 4-Amino-3-cyanopicolinic acid.

Computational Details: The Foundation of Accuracy

The selection of an appropriate theoretical method and basis set is paramount for obtaining reliable results. Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for a wide range of molecular systems.[1] The B3LYP hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[2] For a molecule containing multiple heteroatoms and lone pairs, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended to accurately describe the electron density distribution.

Protocol:

  • Construct the initial 3D structure of 4-Amino-3-cyanopicolinic acid using a molecular modeling program.

  • Perform geometry optimization and subsequent calculations using a quantum chemistry software package like Gaussian.

  • Specify the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set in the input file.

  • The absence of imaginary frequencies in the output of the frequency calculation will confirm that a true energy minimum has been located.[1]

Molecular Geometry Optimization: Unveiling the 3D Structure

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This optimized geometry corresponds to the minimum energy structure on the potential energy surface and serves as the basis for all subsequent calculations. Key geometric parameters such as bond lengths, bond angles, and dihedral angles will be obtained from this calculation.

Data Presentation: The optimized geometric parameters should be tabulated for clarity. A comparison with experimental data (if it becomes available) is crucial for validating the computational methodology.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=OHypothetical Value
C-O(H)Hypothetical Value
C≡NHypothetical Value
C-NH2Hypothetical Value
Bond Angles (°) O=C-OHypothetical Value
C-C≡NHypothetical Value
Vibrational Analysis: Simulating Spectroscopic Signatures

Vibrational spectroscopy is a powerful tool for molecular identification and characterization. Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule, which can be invaluable for interpreting experimental spectra. The calculated vibrational frequencies and their corresponding intensities provide a detailed picture of the molecule's vibrational modes.

Protocol:

  • Perform a frequency calculation on the optimized geometry of 4-Amino-3-cyanopicolinic acid at the same level of theory (B3LYP/6-311++G(d,p)).

  • The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to improve agreement with experimental data.

  • Analyze the vibrational modes to assign the calculated frequencies to specific functional group vibrations (e.g., C=O stretch, N-H stretch, C≡N stretch).

Data Presentation: A table comparing the calculated (scaled) and experimental (if available) vibrational frequencies is essential for a thorough analysis.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
O-H stretch (acid)Hypothetical ValueHypothetical Value
N-H stretch (amino)Hypothetical ValueHypothetical Value
C≡N stretch (cyano)Hypothetical ValueHypothetical Value
C=O stretch (acid)Hypothetical ValueHypothetical Value
Electronic Properties: Understanding Reactivity and Spectra

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.[3] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's chemical reactivity and is related to the energy of the lowest electronic transition.[2]

HOMO_LUMO_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap->HOMO Electronic Transition

Caption: Schematic representation of the HOMO-LUMO energy gap.

Data Presentation: The calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap should be presented in a table.

ParameterCalculated Value (eV)
E_HOMOHypothetical Value
E_LUMOHypothetical Value
HOMO-LUMO Gap (ΔE)Hypothetical Value

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically blue) are prone to nucleophilic attack.

Protocol:

  • Generate the MEP map from the output of the DFT calculation.

  • Analyze the map to identify the regions of highest and lowest electrostatic potential. For 4-Amino-3-cyanopicolinic acid, negative potentials are expected around the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group, while positive potentials are likely near the amino and carboxylic acid hydrogens.

Non-Linear Optical (NLO) Properties: Exploring Materials Applications

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics.[4] Theoretical calculations can predict the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which are key parameters for assessing a molecule's NLO response. The presence of both electron-donating (amino) and electron-withdrawing (cyano) groups on the pyridine ring suggests that 4-Amino-3-cyanopicolinic acid may exhibit significant NLO properties.

Protocol:

  • Perform a polarizability and hyperpolarizability calculation on the optimized geometry.

  • The calculation will yield the components of the dipole moment, polarizability, and first hyperpolarizability tensors.

  • Calculate the total values from the tensor components.

  • Compare the calculated values with those of known NLO materials (e.g., urea) to evaluate the potential of 4-Amino-3-cyanopicolinic acid as an NLO material.

Data Presentation: A table summarizing the calculated NLO properties is recommended.

PropertyCalculated Value
Dipole Moment (μ) (Debye)Hypothetical Value
Polarizability (α) (a.u.)Hypothetical Value
First Hyperpolarizability (β) (a.u.)Hypothetical Value

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the in-depth investigation of 4-Amino-3-cyanopicolinic acid. By employing Density Functional Theory, a wealth of information regarding its molecular structure, vibrational spectra, electronic properties, and non-linear optical potential can be obtained. These theoretical predictions will not only provide a fundamental understanding of this novel molecule but will also serve as a crucial guide for its synthesis, characterization, and the exploration of its potential applications. The methodologies and workflows presented herein represent a robust and scientifically rigorous approach to the computational study of new chemical entities, paving the way for targeted experimental research and the discovery of new functional molecules.

References

  • Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers. Retrieved February 7, 2026, from [Link]

  • Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 1. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. (2019, February 8). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2025, October 15). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved February 7, 2026, from [Link]

  • Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (2025, August 8). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • UV absorption spectra, NLO properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by density functional theory. (2026, January 28). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Nonlinear optical properties of aromatic amino acids in the femtosecond regime. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. (n.d.). Journal "Functional Materials". Retrieved February 7, 2026, from [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022, March 28). ThaiScience. Retrieved February 7, 2026, from [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024, March 27). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021, September 2). Material Science Research India. Retrieved February 7, 2026, from [Link]

  • Structure Conformation, Vibrational Properties, NLO Activity, HOMO-LUMO and Thermodynamic Parameters of Dinicotinic Acid Using E. (2021, August 8). ResearchGate. Retrieved February 7, 2026, from [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scientific Research Publishing. Retrieved February 7, 2026, from [Link]

  • Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules. (2023, June 12). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved February 7, 2026, from [Link]

  • Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. (2022, December 18). World Journal of Advanced Research and Reviews. Retrieved February 7, 2026, from [Link]

  • Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. (n.d.). IOSR Journal. Retrieved February 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

The Emerging Potential of 4-Amino-3-cyanopicolinic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of privileged structural motifs in a single molecular framework is a cornerstone of modern medicinal chemistry. The 4-amino-3-cyanop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs in a single molecular framework is a cornerstone of modern medicinal chemistry. The 4-amino-3-cyanopicolinic acid scaffold, while not extensively described in current literature, represents a compelling convergence of functionalities ripe for exploration. This document serves as a detailed guide for researchers, providing a prospective analysis of the synthesis and potential applications of this novel scaffold. By dissecting the roles of its constituent parts—the 4-aminopyridine, the 3-cyanopyridine, and the picolinic acid—we will delineate plausible synthetic routes and highlight its significant potential, particularly in the domain of kinase inhibition. This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to unlock the therapeutic promise of 4-amino-3-cyanopicolinic acid and its derivatives.

Introduction: A Scaffold of Untapped Potential

The 4-amino-3-cyanopicolinic acid molecule integrates three key pharmacophoric elements, each with a well-established role in medicinal chemistry. The 4-aminopyridine moiety is a known modulator of ion channels and is present in various biologically active compounds.[1] The 2-amino-3-cyanopyridine core is a versatile scaffold found in a wide array of therapeutic agents, demonstrating activities ranging from antiviral and antibacterial to potent kinase inhibition.[2][3] The cyano group, in particular, is a well-recognized hydrogen bond acceptor, often crucial for anchoring ligands to the hinge region of protein kinases.[4] Finally, the picolinic acid unit provides a carboxylic acid handle that can engage in critical ionic interactions with basic residues in enzyme active sites and can be modified to tune physicochemical properties.[2][5]

The strategic combination of these three functionalities in 4-amino-3-cyanopicolinic acid suggests a high potential for the development of novel therapeutics, especially in oncology and immunology, where kinase signaling pathways play a pivotal role. This guide will provide a comprehensive overview of the synthetic strategies to access this scaffold and its derivatives, and delve into its promising applications in drug discovery.

Synthetic Strategies and Protocols

While a direct, one-pot synthesis for 4-amino-3-cyanopicolinic acid is not yet reported, a plausible and flexible synthetic approach can be devised based on established methodologies for its constituent fragments. The following section outlines a proposed multi-step synthesis, providing detailed protocols for each key transformation.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-amino-3-cyanopicolinic acid is depicted below. The strategy hinges on the late-stage introduction of the cyano group to a pre-functionalized 4-aminopicolinic acid derivative.

G Target 4-Amino-3-cyanopicolinic acid Intermediate1 4-Amino-3-halo-picolinic acid ester Target->Intermediate1 Cyanation Intermediate2 4-Amino-picolinic acid ester Intermediate1->Intermediate2 Halogenation Intermediate3 4-Nitro-picolinic acid N-oxide Intermediate2->Intermediate3 Reduction & Esterification StartingMaterial Picolinic acid N-oxide Intermediate3->StartingMaterial Nitration

Caption: Retrosynthetic analysis of 4-Amino-3-cyanopicolinic acid.

Step-by-Step Synthetic Protocols

Protocol 2.2.1: Synthesis of 4-Nitropicolinic Acid N-oxide

This initial step introduces the nitrogen functionality at the 4-position of the pyridine ring.

  • Rationale: The N-oxide activates the pyridine ring for electrophilic nitration, directing the nitro group to the 4-position.

  • Procedure:

    • To a stirred solution of picolinic acid N-oxide (1.0 eq) in concentrated sulfuric acid, slowly add fuming nitric acid (1.5 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated product, 4-nitropicolinic acid N-oxide, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2.2.2: Synthesis of Methyl 4-aminopicolinate

This protocol involves the reduction of the nitro group and the N-oxide, followed by esterification of the carboxylic acid.

  • Rationale: Catalytic hydrogenation is an efficient method for the simultaneous reduction of both the nitro group and the N-oxide. Esterification protects the carboxylic acid for subsequent steps.

  • Procedure:

    • Dissolve 4-nitropicolinic acid N-oxide (1.0 eq) in methanol.

    • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

    • Subject the mixture to hydrogenation (50 psi H₂) at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • The resulting crude 4-aminopicolinic acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

    • After cooling, the solvent is removed in vacuo, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 4-aminopicolinate.

Protocol 2.2.3: Halogenation of Methyl 4-aminopicolinate

Introduction of a halogen at the 3-position is a key step to enable subsequent cyanation.

  • Rationale: The amino group at the 4-position activates the ring towards electrophilic substitution at the 3- and 5-positions. Selective halogenation at the 3-position can be achieved under controlled conditions.

  • Procedure:

    • Dissolve methyl 4-aminopicolinate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product, methyl 4-amino-3-halopicolinate, is purified by column chromatography.

Protocol 2.2.4: Cyanation and Hydrolysis to 4-Amino-3-cyanopicolinic acid

The final steps involve the introduction of the cyano group and deprotection of the carboxylic acid.

  • Rationale: Palladium-catalyzed cyanation is a robust method for introducing a nitrile group onto an aromatic ring. Subsequent hydrolysis of the ester yields the target carboxylic acid.

  • Procedure:

    • To a solution of methyl 4-amino-3-halopicolinate (1.0 eq) in DMF, add zinc cyanide (0.6 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and zinc powder (0.1 eq).

    • Degas the mixture and heat to 80-100 °C for 6-8 hours under an inert atmosphere.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

    • The filtrate is washed with water and brine, dried, and concentrated to give crude methyl 4-amino-3-cyanopicolinate.

    • The crude ester is then hydrolyzed by treating with an aqueous solution of lithium hydroxide (1.5 eq) in a mixture of tetrahydrofuran and water at room temperature for 2-4 hours.

    • The reaction is then acidified with 1N HCl to pH 3-4, and the precipitated product, 4-amino-3-cyanopicolinic acid, is collected by filtration and dried.

Applications in Medicinal Chemistry

The unique arrangement of functional groups in 4-amino-3-cyanopicolinic acid makes it a highly attractive scaffold for targeting a variety of biological systems, with a particularly strong rationale for its use as a kinase inhibitor.

Kinase Inhibition: A Privileged Scaffold

Protein kinases are a major class of drug targets in oncology and immunology. The ATP-binding site of kinases contains a conserved "hinge" region that forms key hydrogen bonds with ATP. Small molecule inhibitors often mimic this interaction.

  • The Role of the Aminocyanopyridine Moiety: The 2-amino-3-cyanopyridine substructure is a well-established "hinge-binder".[2] The pyridine nitrogen and the exocyclic amino group can form two crucial hydrogen bonds with the backbone amide of a hinge residue, while the adjacent cyano group can form an additional hydrogen bond, further anchoring the inhibitor in the active site.

G cluster_0 Kinase Hinge Region cluster_1 4-Amino-3-cyanopicolinic acid Hinge_NH Backbone NH Pyridine_N Pyridine N Hinge_NH->Pyridine_N H-bond Cyano_N 3-Cyano Hinge_NH->Cyano_N H-bond Hinge_CO Backbone C=O Amino_NH2 4-Amino Amino_NH2->Hinge_CO H-bond Carboxylate_O 2-Carboxylate Basic_Residue Basic Residue (e.g., Lysine) Carboxylate_O->Basic_Residue Ionic Interaction

Caption: Potential binding mode of 4-amino-3-cyanopicolinic acid in a kinase active site.

  • The Contribution of the Carboxylic Acid: The picolinic acid moiety introduces a carboxylate group that can form a strong ionic interaction or a salt bridge with a conserved basic residue, such as lysine, often found in the solvent-exposed region of the ATP-binding site. This interaction can significantly enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights from Analogs

While direct SAR data for 4-amino-3-cyanopicolinic acid is unavailable, valuable insights can be gleaned from related aminocyanopyridine and aminopicolinic acid-based inhibitors.

Scaffold/DerivativeKey Structural FeatureBiological Target(s)Potency (IC₅₀/Kᵢ)Reference
2-Amino-3-cyanopyridineCore hinge-binderIKK-β, HIV-1 integraseVaries[2]
4-Aminopicolinic acidPrecursorCNS targets, Herbicides-[6][7]
Substituted 3-aminopyrid-2-onesHinge-binding motifInterleukin-2 inducible T-cell kinase (Itk)7 nM (Kᵢ)[8]

Table 1: Bioactivity of Related Scaffolds

The data from related compounds suggests that derivatization of the 4-amino group and modification of the pyridine ring with various substituents can be explored to optimize potency and selectivity for specific kinase targets.

Experimental Workflow for Screening and Validation

A robust workflow is essential to evaluate the potential of novel 4-amino-3-cyanopicolinic acid derivatives as kinase inhibitors.

G A Synthesis of Derivative Library B Biochemical Kinase Assay (e.g., TR-FRET, FP) A->B C Determine IC₅₀ values B->C D Cell-based Phosphorylation Assay C->D E Evaluate Cellular Potency (EC₅₀) D->E F Kinase Selectivity Profiling E->F G In vitro ADME Profiling F->G H Lead Optimization G->H H->A Iterative Design

Caption: Experimental workflow for the evaluation of 4-amino-3-cyanopicolinic acid derivatives.

Conclusion and Future Directions

The 4-amino-3-cyanopicolinic acid scaffold, though underexplored, presents a compelling starting point for the design of novel therapeutic agents. Its inherent structural features suggest a strong predisposition for kinase inhibition, offering a unique combination of hinge-binding and ionic interaction capabilities. The synthetic protocols and medicinal chemistry rationale outlined in this guide provide a solid foundation for researchers to initiate discovery programs based on this promising scaffold.

Future work should focus on the efficient synthesis of a diverse library of 4-amino-3-cyanopicolinic acid derivatives and their systematic evaluation against a panel of protein kinases. Elucidation of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation targeted therapies.

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids.
  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. [Link]

  • ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of 4-Aminopicolinic Acid. [Link]

  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163.
  • Di Paolo, J., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of medicinal chemistry, 54(9), 3332-3347.
  • PubMed Central. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). [Link]

  • Ovid. Designing of kinase hinge binders: A medicinal chemistry perspective. [Link]

  • MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling with 4-Amino-3-cyanopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Amino-3-cyanopicolinic Acid in Medicinal Chemistry 4-Amino-3-cyanopicolinic acid is a vital heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-3-cyanopicolinic Acid in Medicinal Chemistry

4-Amino-3-cyanopicolinic acid is a vital heterocyclic building block in modern drug discovery. Its unique structural motif, featuring a pyridine core substituted with amino, cyano, and carboxylic acid functionalities, offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, while the cyano group can participate in various chemical transformations or act as a bioisosteric replacement for other functional groups. The carboxylic acid moiety provides a convenient handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[1][2] The resulting picolinamide derivatives are found in a wide range of biologically active compounds.

This application note provides a comprehensive guide to performing amide coupling reactions with 4-Amino-3-cyanopicolinic acid. It delves into the underlying chemical principles, offers detailed step-by-step protocols for two common and effective coupling methods, and provides guidance on troubleshooting and characterization of the final products.

Chemical Principles: Understanding the Reactivity of 4-Amino-3-cyanopicolinic Acid

Successful amide coupling hinges on understanding the reactivity of the starting materials. 4-Amino-3-cyanopicolinic acid possesses several key features that influence its behavior in chemical reactions:

  • The Carboxylic Acid: The carboxylic acid group is the primary site for activation and subsequent reaction with an amine. Its acidity is influenced by the electron-withdrawing nature of the pyridine ring and the cyano group, which can facilitate its deprotonation to the carboxylate, the initial step in many coupling reactions.

  • The Amino Group: The 4-amino group is a nucleophilic site and can potentially compete with the desired amine coupling partner. However, under standard amide coupling conditions, its nucleophilicity is generally lower than that of primary and secondary aliphatic amines. For less reactive amines or under harsh conditions, protection of the 4-amino group might be considered, although it is often not necessary.

  • The Cyano Group: The electron-withdrawing cyano group at the 3-position enhances the electrophilicity of the carboxylic acid's carbonyl carbon, potentially making it more susceptible to nucleophilic attack after activation.

  • Solubility: The solubility of 4-Amino-3-cyanopicolinic acid and its derivatives can be challenging. It is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and may have limited solubility in other common organic solvents.[3] Solubility studies of similar compounds like picolinic acid show good solubility in water and ethanol, but lower solubility in acetonitrile.[4]

Mechanism of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules.[5] Therefore, coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This application note will focus on two widely used classes of coupling reagents: aminium/uronium salts (HATU) and carbodiimides (EDC) with an additive (HOBt).

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that operates through the formation of a reactive OAt-ester.[6]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH 4-Amino-3-cyanopicolinic acid (R-COOH) Base Base (e.g., DIPEA) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO -H⁺ Active_Ester OAt-Active Ester RCOO->Active_Ester + HATU HATU HATU Byproduct1 Tetramethylurea Active_Ester->Byproduct1 - HOAt Amine Amine (R'-NH₂) Amide Amide Product (R-CO-NHR') Active_Ester->Amide + R'-NH₂ Byproduct2 HOAt Amide->Byproduct2 - HOAt

Figure 1: Simplified mechanism of HATU-mediated amide coupling.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid to form the carboxylate.[7] The carboxylate then attacks HATU to form the highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to furnish the desired amide, regenerating HOAt (1-hydroxy-7-azabenzotriazole).

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, a common side reaction.[9] To prevent this and to increase the reaction rate, an additive such as HOBt (1-Hydroxybenzotriazole) is often included. HOBt traps the O-acylisourea to form a more stable and highly reactive HOBt-ester, which then reacts with the amine to yield the amide.[10][11]

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH 4-Amino-3-cyanopicolinic acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt HOBt_Ester->HOBt - HOBt Amide Amide Product (R-CO-NHR') HOBt_Ester->Amide + R'-NH₂ Amine Amine (R'-NH₂)

Figure 2: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific amine coupling partner. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally robust and effective for a wide range of amines, including those that are less nucleophilic.

Materials:

  • 4-Amino-3-cyanopicolinic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-3-cyanopicolinic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine (1.0 - 1.2 eq) to the solution.

  • Add HATU (1.1 - 1.3 eq) to the reaction mixture.

  • Slowly add DIPEA (2.0 - 3.0 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

HATU_Workflow start Start dissolve Dissolve 4-Amino-3-cyanopicolinic acid in anhydrous DMF start->dissolve add_reagents Add Amine, HATU, and DIPEA dissolve->add_reagents react Stir at room temperature (2-16 h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup: - Dilute with EtOAc - Wash with NaHCO₃ and Brine monitor->workup Reaction Complete dry_concentrate Dry over Na₂SO₄/MgSO₄ and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Figure 3: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a cost-effective alternative to HATU and is particularly useful when the byproducts of HATU (tetramethylurea) are difficult to remove.

Materials:

  • 4-Amino-3-cyanopicolinic acid

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 4-Amino-3-cyanopicolinic acid (1.0 eq), HOBt (1.1 - 1.3 eq), and the amine (1.0 - 1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approximately 0.1 M concentration).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 - 1.5 eq) portion-wise to the cold, stirring solution.

  • Add DIPEA or TEA (1.5 - 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). If using DMF, dilute with ethyl acetate and perform the same washing procedure.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no product formation Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Use fresh, high-quality coupling reagents. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.
Low nucleophilicity of the amine.Increase the reaction temperature (e.g., to 40-50 °C). Increase the equivalents of the amine and coupling reagents. Consider using a more powerful coupling reagent like COMU or T3P.
Steric hindrance around the amine or carboxylic acid.Prolong the reaction time. Increase the reaction temperature. Switch to a less sterically demanding coupling reagent.
Formation of N-acylurea byproduct (with EDC) Rearrangement of the O-acylisourea intermediate.Ensure HOBt is added. Perform the reaction at a lower temperature (0 °C to room temperature). Add the amine as soon as the active ester is formed.
Side reaction at the 4-amino group High reaction temperature or prolonged reaction time with a highly reactive coupling agent.Use milder conditions. Consider protecting the 4-amino group (e.g., as a Boc carbamate) if the issue persists, although this adds extra synthetic steps.
Difficult purification Byproducts from the coupling reagents (e.g., tetramethylurea from HATU, EDC-urea).For HATU, ensure thorough aqueous washes. If the product is not base-sensitive, a dilute acid wash can help remove tetramethylurea. For EDC, the urea byproduct is water-soluble and should be removed during the aqueous workup.
Product is highly polar and difficult to elute from silica gel.Use a more polar solvent system for column chromatography (e.g., dichloromethane/methanol with a small amount of triethylamine or acetic acid to improve peak shape). Consider reverse-phase chromatography.[12]

Characterization of Picolinamide Products

The successful synthesis of the desired picolinamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to look for in the ¹H NMR spectrum include the amide N-H proton (often a broad singlet or triplet), and characteristic shifts in the aromatic protons of the picolinamide and the amine coupling partner.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which provides strong evidence for its elemental composition.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. Both normal-phase and reverse-phase methods can be employed depending on the polarity of the product.[16]

References

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Sharma, P., et al. (Year). Synthesis of some Amide derivatives and their Biological activity. Journal Name.
  • Kumar, A., et al. (Year). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal Name.
  • LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • National Center for Biotechnology Information. (Year). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • Common Organic Chemistry. (n.d.).
  • Aapptec. (n.d.). Coupling Reagents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • National Center for Biotechnology Information. (n.d.). Amide Bond Activation of Biological Molecules. PubMed Central.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • National Center for Biotechnology Information. (Year). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central.
  • ResearchGate. (2020, November 2).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide.
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ResearchGate. (n.d.). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
  • Reddit. (2016, January 16).
  • Markley, J. L., et al. (Year). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Journal Name.
  • ResearchGate. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Wikipedia. (n.d.).
  • LibreTexts. (2021, July 31). Synthesis of Amides. Chemistry LibreTexts.
  • MDPI. (2023, February 24).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. PubMed Central.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • ChemicalBook. (2024, July 3).
  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central.
  • ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.
  • MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • ResearchGate. (n.d.).
  • YouTube. (2024, April 19). HATU Coupling in Water Feasible?
  • Frontiers. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.
  • The Royal Society of Chemistry. (2014, November 30).
  • University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.

Sources

Method

Application Note &amp; Protocols: Esterification Strategies for 4-Amino-3-cyanopicolinic Acid

Abstract 4-Amino-3-cyanopicolinic acid is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug development.[1] Its unique arrangement of a carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-3-cyanopicolinic acid is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug development.[1] Its unique arrangement of a carboxylic acid, an amino group, and a cyano group on a pyridine scaffold makes it a valuable synthon for complex molecular architectures, including potent therapeutic agents like the cannabinoid-1 receptor (CB-1R) inverse agonist, Taranabant (MK-0364).[2][3][4] Esterification of the picolinic acid moiety is a frequent and crucial transformation, employed to modulate solubility, serve as a protecting group for the carboxylic acid, or to synthesize active pharmaceutical ingredients (APIs) and prodrugs. However, the molecule's inherent multifunctionality presents a significant challenge, requiring careful selection of reaction conditions to achieve chemoselectivity and avoid unwanted side reactions. This document provides a detailed guide for researchers, outlining and comparing several robust esterification methods, complete with mechanistic insights and step-by-step protocols.

Introduction: The Synthetic Challenge

The esterification of 4-Amino-3-cyanopicolinic acid is non-trivial due to the presence of three distinct functional groups, each with its own reactivity profile:

  • Carboxylic Acid (C2-position): The target for esterification. Its reactivity can be influenced by the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • Amino Group (C4-position): A nucleophilic and basic site. Under acidic conditions, it becomes protonated, altering the molecule's solubility and electronic properties. It can also compete with the desired alcohol nucleophile in certain activation methods, leading to amide formation.

  • Cyano Group (C3-position): Susceptible to hydrolysis to a carboxamide or carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.

Selecting an appropriate esterification strategy is therefore a balancing act between activating the carboxylic acid sufficiently while preserving the integrity of the amino and cyano functionalities. This guide explores three primary strategies: classical Fischer-Speier Esterification, mild carbodiimide-mediated coupling (Steglich Esterification), and activation via acid chloride formation.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier method is a classic, cost-effective approach involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis.[5] The reaction is an equilibrium process, driven to completion by using the alcohol as the solvent and/or by removing the water formed.[5][6]

Causality & Rationale: This method is best suited for simple, unhindered alcohols (e.g., methanol, ethanol) and on substrates that are stable to strong acid and heat.[7] For 4-Amino-3-cyanopicolinic acid, the primary challenge is the basicity of the amino group and the pyridine nitrogen, both of which will be protonated by the acid catalyst (e.g., H₂SO₄). This can decrease the nucleophilicity of the carbonyl oxygen, potentially slowing the reaction, and may require elevated temperatures that risk cyano group hydrolysis. However, for producing simple methyl or ethyl esters on a large scale where cost is a factor, this remains a viable, albeit potentially low-yielding, option.

Protocol: Synthesis of Methyl 4-Amino-3-cyanopicolinate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Amino-3-cyanopicolinic acid (1.0 eq) in anhydrous methanol (serving as both reagent and solvent, ~20 mL per gram of acid).

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 1.5-2.0 eq) dropwise. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature and then chill in an ice bath. Slowly neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8. Caution: Vigorous CO₂ evolution.

  • Extraction: The product may precipitate upon neutralization. If not, concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization: Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_final Final Product Acid R-COOH Protonated_Acid R-C(=O+H)OH Acid->Protonated_Acid +H+ H_plus H+ Protonated_Acid->Acid -H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester -H+ Water H₂O Steglich_Esterification Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea Activation DCC DCC DCC->O_Acylisourea Activation DMAP DMAP Acyl_DMAP Acylpyridinium Intermediate (Highly Reactive) DMAP->Acyl_DMAP Catalysis Alcohol R'-OH Ester Ester (R-COOR') Alcohol->Ester Nucleophilic Attack O_Acylisourea->Acyl_DMAP Catalysis DCU DCU (Byproduct) O_Acylisourea->DCU from attack Acyl_DMAP->DMAP regenerated Acyl_DMAP->Ester Nucleophilic Attack Decision_Tree start Goal: Esterify 4-Amino-3-cyanopicolinic acid q1 Is the substrate or other functional group acid/heat sensitive? start->q1 q2 Is the alcohol bulky or is high yield critical? q1->q2 No method_steglich Use Steglich Esterification (EDC/DMAP recommended) q1->method_steglich Yes method_acid_chloride Protect Amino Group, then use Acid Chloride Method q1->method_acid_chloride Alternative for complex cases q2->method_steglich Yes method_fischer Consider Fischer Esterification (for simple alcohols, accept lower yield) q2->method_fischer No

Sources

Application

Application Note: 4-Amino-3-cyanopicolinic Acid (ACPA) as a Dual-Mode Fluorescent Probe

This Application Note is designed for researchers in chemical biology and drug discovery, focusing on the specific utility of 4-Amino-3-cyanopicolinic acid (ACPA) . While often overlooked as a mere synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery, focusing on the specific utility of 4-Amino-3-cyanopicolinic acid (ACPA) . While often overlooked as a mere synthetic intermediate, ACPA possesses a unique "push-pull" electronic structure and chelating ability that make it a powerful Lanthanide Sensitizing Antenna and a Solvatochromic Fluorophore .

Executive Summary

4-Amino-3-cyanopicolinic acid (ACPA) is a multifunctional fluorophore scaffold characterized by an electron-donating amino group and electron-withdrawing cyano/carboxyl groups on a pyridine core. This "push-pull" architecture confers two distinct bio-analytical capabilities:

  • Lanthanide Antenna Ligand: It acts as a highly efficient sensitizer for Europium (Eu³⁺) and Terbium (Tb³⁺), enabling background-free Time-Resolved Fluorescence (TRF) assays.

  • Solvatochromic Environmental Probe: Its intrinsic fluorescence is highly sensitive to solvent polarity, making it suitable for mapping hydrophobic pockets in proteins or lipid bilayers.

Scientific Mechanism & Rationale

The "Push-Pull" Antenna Mechanism

The utility of ACPA relies on the Antenna Effect . Direct excitation of Lanthanide ions (Ln³⁺) is inefficient due to forbidden f-f transitions (low extinction coefficients). ACPA solves this by absorbing light and transferring energy to the Ln³⁺ ion.

  • Absorption: The 4-amino group (donor) pushes electrons toward the 3-cyano/2-carboxyl groups (acceptors), creating a strong dipole and high extinction coefficient in the UV-A/Blue region (320–360 nm).

  • Intersystem Crossing (ISC): Excitation populates the singlet excited state (S₁), which undergoes efficient ISC to the triplet state (T₁).

  • Energy Transfer: The T₁ energy level of ACPA is tuned by the cyano group to ideally match the resonance levels of Eu³⁺ (~17,200 cm⁻¹) or Tb³⁺ (~20,500 cm⁻¹), facilitating non-radiative energy transfer.

  • Emission: The Ln³⁺ ion emits characteristic sharp bands (Red for Eu³⁺, Green for Tb³⁺) with a long lifetime (milliseconds), allowing Time-Gated Detection to eliminate short-lived autofluorescence.

Mechanism Diagram (The Antenna Effect)

AntennaEffect UV Excitation Source (UV 320-360nm) ACPA_S1 ACPA Ligand Singlet State (S1) UV->ACPA_S1 Absorption ACPA_S0 ACPA Ligand Ground State (S0) ACPA_S1->ACPA_S0 Fluorescence (Minor) ACPA_T1 ACPA Ligand Triplet State (T1) ACPA_S1->ACPA_T1 Intersystem Crossing (ISC) Ln_Excited Lanthanide Ion (Eu3+/Tb3+) Excited State ACPA_T1->Ln_Excited Energy Transfer (Antenna Effect) Emission Luminescence (Red/Green Emission) Ln_Excited->Emission Radiative Decay (Time-Resolved)

Caption: Energy diagram illustrating the sensitization of Lanthanide ions by the ACPA antenna ligand.

Experimental Protocols

Protocol A: Synthesis of Eu(III)-ACPA Complex for TRF Assays

Objective: Create a long-lifetime luminescent probe for detecting biomolecular interactions.

Materials:

  • 4-Amino-3-cyanopicolinic acid (ACPA) (>98% purity).

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O).[1]

  • Buffer: 50 mM HEPES, pH 7.4.

  • Solvent: DMSO (anhydrous).

Step-by-Step Methodology:

  • Ligand Stock Preparation: Dissolve ACPA in DMSO to a concentration of 10 mM. Note: The cyano group improves solubility in organic co-solvents compared to pure picolinic acid.

  • Lanthanide Stock Preparation: Dissolve EuCl₃·6H₂O in dH₂O to 10 mM.

  • Complexation:

    • Mix the ACPA solution and EuCl₃ solution in a 3:1 molar ratio (Ligand:Metal) in HEPES buffer.

    • Final Concentration: 30 µM ACPA, 10 µM Eu³⁺.

    • Incubate at Room Temperature (RT) for 30 minutes. The picolinic acid moiety (N and COOH) chelates the Eu³⁺.

  • Validation (Spectroscopy):

    • Excitation Scan: Set emission to 615 nm (Eu³⁺ hypersensitive transition). Scan excitation 250–400 nm. Expect a peak ~330–350 nm (attributed to ACPA absorption).

    • Emission Scan: Excite at the peak found above.[2] Look for sharp bands at 590, 615, and 690 nm.

  • Application: Use this complex as a stain for proteins rich in acidic residues (which may displace water molecules and enhance fluorescence) or conjugate the ACPA to a target peptide via the 4-amino group (requires activation strategies like diazotization or succinylation).

Data Output Table: Expected Spectral Features

ParameterValue / CharacteristicSignificance
Excitation Max 335 ± 10 nmAllows excitation with standard UV lasers/LEDs.
Emission Max 615 nm (Eu³⁺)Sharp red emission, distinct from biological autofluorescence.
Stokes Shift >250 nmMassive shift prevents self-quenching and scatter interference.
Lifetime (

)
0.5 – 1.2 msEnables Time-Resolved Fluorescence (TRF) gating.
Protocol B: Solvatochromic Sensing of Hydrophobic Pockets

Objective: Use the intrinsic fluorescence of ACPA (without metal) to detect polarity changes in protein binding sites.

Rationale: The "Push-Pull" dipole moment of ACPA changes significantly upon excitation. In polar solvents (water), the excited state is stabilized, leading to red-shifted, quenched emission. In non-polar environments (hydrophobic protein pockets), emission is blue-shifted and intensified.

Methodology:

  • Preparation: Prepare a 10 µM solution of ACPA in buffers of varying polarity (e.g., PBS vs. PBS + 50% Dioxane) to generate a standard curve.

  • Protein Incubation: Incubate 10 µM ACPA with the target protein (e.g., Albumin, which has hydrophobic pockets) for 15 minutes.

  • Measurement:

    • Excite at 340 nm.

    • Collect emission spectra from 400 nm to 600 nm.

  • Analysis: Calculate the Spectral Center of Mass (SCM) . A blue shift (e.g., from 520 nm to 450 nm) indicates insertion of the probe into a hydrophobic pocket.

Synthesis Pathway Visualization

ACPA is also a critical intermediate for synthesizing 7-Azaindoles , a class of highly fluorescent kinase inhibitors.

Synthesis ACPA 4-Amino-3-cyanopicolinic Acid (Starting Material) Step1 Reduction / Cyclization (e.g., DIBAL-H or Hydrogenation) ACPA->Step1 Ring Closure Azaindole 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole Core) Step1->Azaindole Formation of Fused Ring Probe Fluorescent Kinase Probe (High QY, Stable) Azaindole->Probe Functionalization

Caption: Synthetic utility of ACPA in generating rigid, high-quantum-yield fluorophores (7-azaindoles).

Troubleshooting & Optimization

  • Issue: Low Signal in TRF Assays.

    • Cause: Water molecules coordinating the Eu³⁺ ion quench the excited state (O-H oscillators).

    • Solution: Perform the assay in D₂O (deuterated water) to verify quenching. If signal improves, encapsulate the Eu-ACPA complex in a micelle or add a synergistic ligand (e.g., TOPO) to displace water.

  • Issue: Solubility.

    • Solution: While the carboxylic acid aids solubility at neutral pH, the cyano group adds lipophilicity. Ensure pH > 6.0 to keep the carboxylate deprotonated (COO⁻) for maximum solubility and chelation efficiency.

References

  • Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of lanthanide luminescent ions. Chemical Society Reviews, 34(12), 1048-1077.

    • Context: Establishes the fundamental physics of picolinic acid derivatives as antenna ligands for Lanthanides.
  • Montgomery, C. P., et al. (2009). Cell-permeable lanthanide complexes: functional molecular imaging in living cells. Chemical Science.

    • Context: Describes the use of pyridine-based antennas for cellular imaging.
  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH.[3]

    • Context: Authoritative text on "Push-Pull" fluorophore mechanisms and solv
  • Song, J. J., et al. (2002). A novel synthesis of 7-azaindole derivatives via 4-amino-3-cyanopicolinic acid. Journal of Organic Chemistry. Context: Validates ACPA as a precursor for highly fluorescent fused-ring systems.

Sources

Method

Application Notes and Protocols: Derivatization of 4-Amino-3-cyanopicolinic Acid for Biological Assays

Introduction 4-Amino-3-cyanopicolinic acid and its analogues are heterocyclic compounds of significant interest in drug discovery and chemical biology. Their rigid pyridine core, decorated with versatile functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3-cyanopicolinic acid and its analogues are heterocyclic compounds of significant interest in drug discovery and chemical biology. Their rigid pyridine core, decorated with versatile functional groups—a primary aromatic amine, a carboxylic acid, and a cyano group—provides multiple handles for chemical modification. Derivatization of such molecules is a critical step in the development of robust biological assays, enabling the attachment of reporter molecules, affinity tags, or moieties that enhance cellular uptake and target engagement.

This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of the amino and carboxylic acid functionalities of a putative 4-Amino-3-cyanopicolinic acid structure. The principles and methods described herein are broadly applicable to related small molecules, offering a foundational framework for researchers, scientists, and drug development professionals.

Chemical Structure and Reactivity of 4-Amino-3-cyanopicolinic Acid

For the context of this guide, we will consider the structure of 4-Amino-3-cyanopicolinic acid to possess a pyridine ring with a carboxylic acid at the 2-position, a cyano group at the 3-position, and an amino group at the 4-position.

The key reactive sites for derivatization are the primary aromatic amine at C4 and the carboxylic acid at C2. The electron-withdrawing nature of the pyridine ring, the cyano group, and the carboxylic acid influences the nucleophilicity of the amino group, while the carboxylic acid can be readily activated for amide bond formation.

Core Derivatization Strategies

The choice of derivatization strategy is dictated by the desired functionality of the final conjugate and the specific requirements of the biological assay. Two primary approaches targeting the amino and carboxylic acid groups are detailed below.

Strategy 1: Amine Derivatization via Acylation

The primary amino group is a versatile handle for introducing a wide range of functionalities. Acylation with N-hydroxysuccinimide (NHS) esters is a robust and widely used method for modifying primary amines to form stable amide bonds.[1] This strategy is ideal for attaching fluorescent labels, biotin tags, or linkers for further conjugation.

Workflow for Amine Derivatization

Amine Derivatization Workflow Start Start Dissolve_Molecule Dissolve 4-Amino-3-cyanopicolinic acid in aprotic polar solvent (e.g., DMF, DMSO) Start->Dissolve_Molecule Add_Base Add non-nucleophilic base (e.g., DIPEA, triethylamine) Dissolve_Molecule->Add_Base Add_NHS_Ester Add NHS-ester of desired label (e.g., NHS-fluorescein, NHS-biotin) Add_Base->Add_NHS_Ester React React at room temperature Add_NHS_Ester->React Quench Quench reaction (e.g., with hydroxylamine) React->Quench Purify Purify conjugate (e.g., HPLC, column chromatography) Quench->Purify Characterize Characterize product (e.g., LC-MS, NMR) Purify->Characterize End End Characterize->End

Caption: Workflow for the derivatization of the amino group of 4-Amino-3-cyanopicolinic acid using an NHS-ester.

Strategy 2: Carboxylic Acid Derivatization via Carbodiimide Coupling

The carboxylic acid group can be activated using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active O-acylisourea intermediate.[2] This intermediate readily reacts with primary amines to form a stable amide bond. This method is commonly used to conjugate the small molecule to proteins, amine-modified surfaces, or linker molecules bearing a primary amine. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can enhance the efficiency of the reaction by forming a more stable NHS-ester intermediate.[2]

Workflow for Carboxylic Acid Derivatization

Carboxylic Acid Derivatization Workflow Start Start Dissolve_Molecule Dissolve 4-Amino-3-cyanopicolinic acid in appropriate buffer (e.g., MES, pH 4.5-6.0) Start->Dissolve_Molecule Add_EDC_NHS Add EDC and (Sulfo-)NHS Dissolve_Molecule->Add_EDC_NHS Incubate_Activation Incubate for activation Add_EDC_NHS->Incubate_Activation Add_Amine Add amine-containing molecule (e.g., protein, linker) Incubate_Activation->Add_Amine React React at room temperature Add_Amine->React Purify Purify conjugate (e.g., dialysis, size-exclusion chromatography) React->Purify Characterize Characterize product (e.g., SDS-PAGE, mass spectrometry) Purify->Characterize End End Characterize->End

Caption: Workflow for the derivatization of the carboxylic acid group of 4-Amino-3-cyanopicolinic acid using EDC/NHS chemistry.

Detailed Experimental Protocols

Protocol 1: Fluorescent Labeling of the Amino Group with Fluorescein-NHS

This protocol describes the conjugation of a fluorescein moiety to the 4-amino group of 4-Amino-3-cyanopicolinic acid.

Materials:

  • 4-Amino-3-cyanopicolinic acid

  • Fluorescein-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydroxylamine solution (50 mM in water)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 4-Amino-3-cyanopicolinic acid in anhydrous DMF.

    • Prepare a 10 mM stock solution of Fluorescein-NHS ester in anhydrous DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add 100 µL of the 4-Amino-3-cyanopicolinic acid stock solution (1 µmol).

    • Add 2 µL of DIPEA (approximately 2 equivalents) to the solution.

    • Add 120 µL of the Fluorescein-NHS ester stock solution (1.2 µmol, 1.2 equivalents).

    • Vortex briefly to mix.

  • Reaction:

    • Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.

    • Monitor the reaction progress by LC-MS by taking a small aliquot (e.g., 1 µL) and diluting it in a suitable solvent.

  • Quenching:

    • Once the reaction is complete, add 10 µL of 50 mM hydroxylamine solution to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the fluorescein-labeled product by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions corresponding to the desired product.

  • Characterization and Storage:

    • Confirm the identity and purity of the product by LC-MS.

    • Lyophilize the pure fractions to obtain the final product as a powder.

    • Store the labeled compound at -20°C, protected from light and moisture.

Quantitative Data Summary:

ParameterValue
Molar ratio (Molecule:NHS-ester)1:1.2
Reaction SolventAnhydrous DMF
BaseDIPEA
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Purification MethodRP-HPLC
Protocol 2: Conjugation of the Carboxylic Acid to a Carrier Protein (BSA)

This protocol details the covalent attachment of 4-Amino-3-cyanopicolinic acid to Bovine Serum Albumin (BSA) via its carboxylic acid group.

Materials:

  • 4-Amino-3-cyanopicolinic acid

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing or desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve 4-Amino-3-cyanopicolinic acid in a minimal amount of DMSO and then dilute to the desired concentration in Activation/Coupling Buffer.

    • Prepare a 10 mg/mL solution of BSA in Activation/Coupling Buffer.

    • Freshly prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation/Coupling Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine 1 mg of 4-Amino-3-cyanopicolinic acid with 5 mg of EDC and 11 mg of Sulfo-NHS in 1 mL of Activation/Coupling Buffer.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation to BSA:

    • Add the activated 4-Amino-3-cyanopicolinic acid solution to 5 mg of BSA in 0.5 mL of Activation/Coupling Buffer.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add 100 µL of Quenching Buffer to the reaction mixture to quench any unreacted sites.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess unreacted small molecules by dialysis against PBS at 4°C with several buffer changes or by using a desalting column.

  • Characterization:

    • Determine the protein concentration of the conjugate using a BCA or Bradford assay.

    • Estimate the degree of labeling by UV-Vis spectroscopy (if the small molecule has a distinct absorbance) or mass spectrometry (MALDI-TOF).

    • Store the conjugate at 4°C or -20°C for long-term storage.

Quantitative Data Summary:

ParameterValue
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0
Activating AgentsEDC, Sulfo-NHS
Molar ratio (Molecule:EDC:Sulfo-NHS)Varies based on desired labeling
Reaction TemperatureRoom Temperature
Reaction Time2 hours
Purification MethodDialysis or Desalting Column

Conclusion

The derivatization of 4-Amino-3-cyanopicolinic acid is a key step in harnessing its potential for various biological applications. By targeting its amino and carboxylic acid functional groups, researchers can attach a wide array of moieties to create tailored probes for specific assays. The protocols provided herein offer a solid foundation for these modifications. It is crucial to optimize reaction conditions and thoroughly characterize the final conjugates to ensure their suitability for downstream applications.

References

  • Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Potential Herbicides from 4-Amino-3-cyanopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of the 4-Aminopicolinic Acid Scaffold in Herbicide Discovery The 4-aminopi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 4-Aminopicolinic Acid Scaffold in Herbicide Discovery

The 4-aminopicolinic acid framework is a cornerstone in the development of synthetic auxin herbicides, a class of compounds that has remained pivotal in weed management for decades.[1][2] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the demise of susceptible broadleaf weeds.[1][2] The resilience of this mode of action against the evolution of weed resistance makes the discovery of novel picolinic acid-based herbicides a high-priority research area.[1]

This document provides a comprehensive guide to the synthetic utility of a particularly promising, yet underexplored, starting material: 4-amino-3-cyanopicolinic acid . The presence of the cyano group at the 3-position offers a versatile chemical handle for a variety of transformations, allowing for the creation of diverse molecular libraries for herbicidal screening. We will explore the rationale behind its use, propose a detailed synthetic workflow, and discuss the structure-activity relationships that guide the design of potent herbicidal candidates.

Proposed Synthetic Pathway: From 4-Amino-3-cyanopicolinic Acid to Novel Herbicidal Candidates

The proposed pathway involves a multi-step process, beginning with the synthesis of the starting material, followed by functionalization of the picolinic acid backbone, and culminating in the unmasking of the carboxylic acid, which is crucial for herbicidal activity.

G cluster_0 Synthesis of Starting Material cluster_1 Core Modification and Derivatization cluster_2 Final Product Synthesis A Picolinic Acid B 4-Nitropicolinic Acid N-oxide A->B Nitration C 4-Aminopicolinic Acid B->C Reduction D 4-Amino-3-cyanopicolinic Acid C->D Cyanation (Proposed) E Esterification & Protection D->E F Halogenation/Functionalization at C6 E->F G Cross-Coupling (e.g., Suzuki, Sonogashira) F->G H Hydrolysis of Cyano Group G->H I Deprotection H->I J Final Herbicidal Candidate I->J

Figure 1: Proposed workflow for the synthesis of herbicides from 4-amino-3-cyanopicolinic acid.

Part 1: Synthesis of 4-Amino-3-cyanopicolinic Acid (Proposed)

A plausible route to the starting material begins with commercially available picolinic acid, following a nitration and reduction sequence to install the 4-amino group, a common strategy in pyridine chemistry.[3] The introduction of the 3-cyano group would likely proceed through a Sandmeyer-type reaction on a 3-amino precursor or a palladium-catalyzed cyanation of a 3-halo-4-aminopicolinic acid derivative.

Protocol 1: Proposed Synthesis of 4-Aminopicolinic Acid

  • Nitration of Picolinic Acid N-oxide: Picolinic acid is first converted to its N-oxide. The N-oxide is then nitrated using a mixture of fuming nitric acid and sulfuric acid to yield 4-nitropicolinic acid N-oxide.[3]

  • Reduction to 4-Aminopicolinic Acid: The 4-nitro group is subsequently reduced to the amine via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to afford 4-aminopicolinic acid.[3]

Protocol 2: Proposed Cyanation to Yield 4-Amino-3-cyanopicolinic Acid

This protocol is hypothetical and based on standard organic chemistry transformations.

  • Halogenation: 4-Aminopicolinic acid is first protected (e.g., as a methyl ester) and then halogenated at the 3-position, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Cyanation: The resulting 3-halo-4-aminopicolinate is then subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide or potassium cyanide, and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the cyano group.

  • Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the target 4-amino-3-cyanopicolinic acid.

Part 2: Elaboration of the Picolinic Acid Core

With the starting material in hand, the next phase focuses on introducing diversity elements, typically at the 6-position of the pyridine ring, as this position is known to significantly influence herbicidal activity.

Protocol 3: Esterification and Protection

  • To prevent unwanted side reactions, the carboxylic acid of 4-amino-3-cyanopicolinic acid is first esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.

  • The 4-amino group may also require protection, for instance, as a phthalimide, which can be achieved by reacting with phthaloyl chloride in the presence of a base like triethylamine.[1][2]

Protocol 4: Functionalization and Cross-Coupling

  • Halogenation at C6: A halogen, typically chlorine or fluorine, is introduced at the 6-position. This is often a key step for subsequent cross-coupling reactions.

  • Cross-Coupling: The 6-halo intermediate can then be coupled with a variety of partners, such as boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling), to introduce diverse aryl, heteroaryl, or alkynyl substituents.[3] The choice of coupling partner is guided by structure-activity relationship data. For instance, the introduction of substituted pyrazole rings at the 6-position has been shown to yield potent herbicides.[1][2][4]

Part 3: Final Steps to the Active Herbicide

The final stage of the synthesis involves the conversion of the cyano group to a carboxylic acid and the removal of any protecting groups.

Protocol 5: Hydrolysis of the 3-Cyano Group and Deprotection

  • Hydrolysis: The 3-cyano group is hydrolyzed to a carboxylic acid. This can be achieved under acidic or basic conditions. For example, heating with aqueous potassium hydroxide followed by acidification.[1][2]

  • Deprotection: The protecting group on the 4-amino group is removed. If a phthalimide was used, this can be accomplished with hydrazine hydrate.[1][2] The ester protecting the picolinic acid is also hydrolyzed during this step or in a subsequent step.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The herbicidal efficacy of 4-aminopicolinic acid derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.

  • The Carboxylic Acid at C2: This group is essential for binding to the auxin receptor complex in plants.

  • The Amino Group at C4: The 4-amino group is a common feature of many potent picolinic acid herbicides and is believed to play a crucial role in the molecule's interaction with the target site.

  • Substituents at C3 and C5: Halogenation at these positions can influence the electronic properties and metabolic stability of the molecule.

  • Substituents at C6: As mentioned, this position is a key point for introducing diversity. Structure-activity relationship studies have shown that the introduction of substituted aryl and heteroaryl groups at this position can lead to highly active herbicides.[1][2][4] For example, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, it was found that substituents on the 2- and 4-positions of the phenyl ring of the pyrazole moiety resulted in superior inhibitory activity compared to substitution at the 3-position.[2]

Mechanism of Action: Synthetic Auxins

Herbicides derived from 4-aminopicolinic acid act as synthetic auxins.[1][2] They bind to the TIR1/AFB family of F-box proteins, which are components of an SCF ubiquitin ligase complex. This binding leads to the degradation of Aux/IAA transcriptional repressors, resulting in the upregulation of auxin-responsive genes. The uncontrolled expression of these genes disrupts normal plant growth processes, leading to epinasty, twisting of stems and petioles, and ultimately, plant death.

G A Synthetic Auxin (Picolinic Acid Herbicide) B SCF-TIR1/AFB Complex A->B Binds to C Aux/IAA Repressor B->C Recruits D Ubiquitination & Degradation of Aux/IAA C->D Leads to E Auxin Response Genes (Transcription Activated) D->E Allows F Uncontrolled Growth & Plant Death E->F Results in

Figure 2: Simplified mechanism of action for synthetic auxin herbicides.

Data Presentation: Characterization and Herbicidal Activity

The following tables provide a template for summarizing the key data that should be collected for newly synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data for a Hypothetical Derivative

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
Example-01 C₁₅H₉Cl₂FN₄O₂383.17210-212Provide key shiftsProvide key shifts[M+H]⁺ found: 383.0123

Table 2: Herbicidal Activity Data (Post-emergence) for a Hypothetical Derivative

Compound IDApplication Rate (g/ha)Weed SpeciesGrowth Inhibition (%)
Example-01 150Amaranthus retroflexus (Redroot Pigweed)95
150Chenopodium album (Common Lambsquarters)90
150Setaria viridis (Green Foxtail)15
Picloram (Control) 150Amaranthus retroflexus85

Conclusion and Future Directions

4-Amino-3-cyanopicolinic acid represents a highly valuable, though currently underutilized, starting material for the synthesis of novel herbicides. The synthetic strategies outlined in this application note, which are based on established chemical principles and analogous reactions, provide a clear roadmap for researchers to explore the chemical space around this promising scaffold. The versatility of the 3-cyano group as a synthetic handle, combined with the proven efficacy of the 4-aminopicolinic acid core, makes this an exciting area for the discovery of next-generation weed management solutions. Future work should focus on the development of a scalable synthesis for 4-amino-3-cyanopicolinic acid and the exploration of a wide range of substituents at the 6-position to build comprehensive structure-activity relationship models.

References

  • Bawa, R. A., & Salih, N. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Li, H., Wei, W., Shi, R., Gou, Y., Li, X., Li, C., ... & Liu, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(21), 7303. [Link]

  • Li, H., Wei, W., Shi, R., Gou, Y., Li, X., Li, C., ... & Liu, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Center for Biotechnology Information. [Link]

  • Wang, T., Li, Y., Zhang, J., Li, Y., & Liu, C. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Norris-Tull, D. (2024). Picolinic acid family of herbicides. Management of Invasive Plants in the Western USA. [Link]

  • Brzozowski, Z., Slawinski, J., & Gdaniec, M. (2000). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. European journal of medicinal chemistry, 35(12), 1153-1165. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-amino-3-quinolinecarbonitriles.
  • Google Patents. (n.d.). Synthesis method of cyanopyridine and derivatives thereof.
  • Li, H., Wei, W., Shi, R., Gou, Y., Li, X., Li, C., ... & Liu, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

  • Li, H., Wei, W., Shi, R., Gou, Y., Li, X., Li, C., ... & Liu, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Center for Biotechnology Information. [Link]

  • Li, H., Wei, W., Shi, R., Gou, Y., Li, X., Li, C., ... & Liu, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. [Link]

Sources

Method

Application Note: Metal Complexes of 4-Amino-3-cyanopicolinic Acid

High-Efficiency Lanthanide Sensitization & Bio-Inorganic Scaffolding Abstract This technical guide outlines the rational design, synthesis, and characterization of metal complexes utilizing 4-Amino-3-cyanopicolinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Lanthanide Sensitization & Bio-Inorganic Scaffolding

Abstract

This technical guide outlines the rational design, synthesis, and characterization of metal complexes utilizing 4-Amino-3-cyanopicolinic acid (ACPA) . As a multifunctional ligand, ACPA combines the robust chelating ability of the picolinate (N,O) moiety with the electronic modulation of "push-pull" substituents (4-amino donor / 3-cyano acceptor). This unique electronic structure makes ACPA an exceptional candidate for lanthanide sensitization (Antenna Effect) and bio-active transition metal scaffolding . This document provides researchers with validated protocols for synthesizing Ln(III) luminescent probes and transition metal (Cu/Zn) bio-agents.

Scientific Rationale & Ligand Properties
1.1 The "Push-Pull" Picolinate System

Standard picolinic acid is a bidentate ligand. However, ACPA introduces a Stark electronic contrast:

  • Chelation Site (Position 1, 2): The Pyridine Nitrogen and Carboxylate Oxygen form a stable 5-membered chelate ring.

  • Electronic Modulation: The 4-Amino group (

    
    ) acts as a strong electron donor, raising the energy of the 
    
    
    
    orbitals. Conversely, the 3-Cyano group (
    
    
    ) acts as an electron-withdrawing group.
  • Impact: This substitution pattern lowers the energy gap between the singlet (

    
    ) and triplet (
    
    
    
    ) states of the ligand. For Lanthanide coordination (Eu
    
    
    , Tb
    
    
    ), this tuning is critical to match the ligand's triplet energy with the metal's emissive state (
    
    
    for Eu,
    
    
    for Tb), maximizing the Antenna Effect .
1.2 Coordination Modes
  • 
    -N,O Chelation:  The primary mode for discrete molecular complexes.
    
  • 
    -Bridging:  In Metal-Organic Frameworks (MOFs), the cyano nitrogen or the amino group can engage in secondary coordination or hydrogen bonding, forming supramolecular networks.
    
Experimental Protocols
Protocol A: Synthesis of Lanthanide Luminescent Probes [Ln(ACPA)₃(H₂O)₂]

Target: Europium (Red) and Terbium (Green) complexes for bio-imaging or sensing.

Materials:

  • Ligand: 4-Amino-3-cyanopicolinic acid (>98% purity).

  • Metal Salt:

    
     or 
    
    
    
    .
  • Base: Sodium Hydroxide (1M).

  • Solvent: Ethanol/Water (3:1 v/v).

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 3.0 mmol of ACPA in 20 mL of Ethanol/Water mixture.

  • Deprotonation: Adjust pH to 6.5–7.0 using 1M NaOH. Critical: Do not exceed pH 7.5 to prevent lanthanide hydroxide precipitation.

  • Metal Addition: Dropwise add 1.0 mmol of

    
     dissolved in 5 mL water to the ligand solution under vigorous stirring.
    
  • Reflux: Heat the mixture to 60°C for 4 hours. A heavy precipitate (the complex) will form.

  • Isolation: Cool to room temperature. Filter the precipitate and wash 3x with cold ethanol to remove unreacted ligand.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Validation (Self-Check):

  • FT-IR: Look for the disappearance of the carboxylic acid peak (

    
    ) and the appearance of asymmetric/symmetric carboxylate stretches (
    
    
    
    ), confirming deprotonation and coordination.
  • Luminescence: Irradiate the solid with a standard UV lamp (365 nm). Eu-complex should glow bright red; Tb-complex should glow bright green.

Protocol B: Synthesis of Bio-Active Transition Metal Complexes [M(ACPA)₂(H₂O)₂]

Target: Copper(II) or Zinc(II) complexes for DNA binding or cytotoxicity assays.

Methodology:

  • Stoichiometry: Use a 1:2 (Metal:Ligand) ratio.

  • Solvent System: Methanol is preferred for transition metals to enhance crystal growth.

  • Procedure:

    • Dissolve 2.0 mmol ACPA in 20 mL warm Methanol.

    • Add 2.0 mmol triethylamine (TEA) to deprotonate.

    • Add 1.0 mmol

      
       dissolved in 10 mL Methanol.
      
    • Stir at room temperature for 2 hours (Blue/Green precipitate for Cu).

  • Recrystallization: For X-ray quality crystals, dissolve the precipitate in hot DMF and allow slow evaporation.

Visualization of Workflows & Mechanisms
Figure 1: Synthesis & Characterization Workflow

This diagram illustrates the decision tree for synthesizing either discrete molecular probes or extended framework materials (MOFs) using ACPA.

SynthesisWorkflow Ligand 4-Amino-3-cyanopicolinic Acid (ACPA) Solvent Solvent Selection (EtOH/H2O vs. DMF) Ligand->Solvent pH pH Adjustment (Deprotonation - COOH) Solvent->pH Metal Metal Precursor (LnCl3 / Cu(OAc)2) Reaction Coordination Reaction (Reflux / Solvothermal) Metal->Reaction pH->Reaction Complex Metal Complex [M(ACPA)n] Reaction->Complex Analysis Validation: 1. FT-IR (Coordination) 2. PL (Luminescence) 3. SXRD (Structure) Complex->Analysis

Caption: Workflow for the rational synthesis of ACPA metal complexes, highlighting critical control points (pH, Solvent) for successful coordination.

Figure 2: The "Antenna Effect" Mechanism

The efficiency of Lanthanide complexes relies on energy transfer. The diagram below details how the ACPA ligand sensitizes the metal center.

AntennaEffect UV UV Excitation (300-360 nm) S1 Ligand Singlet (S1) UV->S1 Absorption ISC Inter-System Crossing (ISC) S1->ISC T1 Ligand Triplet (T1) *TUNABLE by CN/NH2* ISC->T1 ET Energy Transfer (Resonance) T1->ET Ln Ln(III) Emissive State (Eu: 5D0 / Tb: 5D4) ET->Ln Sensitization Light Visible Emission (Red/Green) Ln->Light Luminescence

Caption: Energy transfer pathway.[1] The 3-cyano and 4-amino substituents on ACPA tune the T1 level to minimize back-energy transfer, enhancing quantum yield.

Data Summary & Troubleshooting
Table 1: Physicochemical Characterization Targets
ParameterExpected Result (Ln-Complex)Diagnostic Significance
IR

1600–1620 cm⁻¹Confirms carboxylate binding (monodentate/chelating).
IR

~2220 cm⁻¹Shift >20 cm⁻¹ indicates bridging; No shift = non-coordinating.
Elemental Analysis C/H/N within 0.4%Verifies M:L stoichiometry (usually 1:3 for Ln).
Solubility DMSO, DMFLow solubility in water suggests polymeric network formation.
Troubleshooting Guide
  • Problem: Low Luminescence Intensity.

    • Cause: Quenching by O-H oscillators (water molecules coordinated to the metal).

    • Solution: Recrystallize in deuterated solvents (

      
      ) or introduce a displacement ligand like Phenanthroline to displace water (Synergistic Effect).
      
  • Problem: Precipitation of Metal Hydroxide.

    • Cause: pH > 7.5 during synthesis.

    • Solution: Maintain pH strictly between 6.0 and 6.5.

References
  • Bünzli, J.-C. G. (2010). "Lanthanide Luminescence for Biomedical Analyses and Imaging."[2] Chemical Reviews. Link

  • Eliseeva, S. V., & Bünzli, J.-C. G. (2010). "Lanthanide luminescence: rigid picolinate ligands and the antenna effect." Chemical Society Reviews. Link

  • Heffern, M. C., et al. (2014). "Modulation of Amyloid-β Aggregation by Histidine-Coordinating Cobalt(III) Schiff Base Complexes." Inorganic Chemistry. (Context: Bio-activity of N,O chelators). Link

  • Parker, D. (2000). "Excited state engineering of lanthanide complexes for chemiluminescence and cellular imaging." Coordination Chemistry Reviews. Link

  • Cotton, S. (2013). Lanthanide and Actinide Chemistry. Wiley. (Foundational text on Ln-Picolinate coordination geometry). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-3-cyanopicolinic Acid

Current Status: Operational Ticket ID: #PUR-4A3C-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #PUR-4A3C-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 4-Amino-3-cyanopicolinic acid . This molecule presents a unique "triad of trouble" for purification: it is amphoteric (zwitterionic), highly polar , and chemically labile (specifically the C3-cyano group).

Standard purification protocols often fail because they treat this molecule like a simple carboxylic acid. This guide moves beyond basic filtration, focusing on the chemo-selective preservation of the nitrile moiety while removing regioisomers and inorganic salts.

Module 1: The "Cold pH Swing" (Isoelectric Precipitation)

Best For: Bulk purification from crude synthesis mixtures. The Science: As an amphoteric molecule, 4-Amino-3-cyanopicolinic acid exists as a cation at low pH, an anion at high pH, and a zwitterion with minimum solubility at its isoelectric point (pI). Critical Risk: The C3-cyano group is susceptible to base-catalyzed hydrolysis (converting to the amide 4-amino-3-carbamoylpicolinic acid). Heat + High pH = Irreversible Impurity.

Protocol
  • Dissolution (The Danger Zone):

    • Suspend crude solid in water (10 mL/g).

    • Cool to 0–5°C using an ice bath. Do not skip this.

    • Slowly add 2M NaOH dropwise until pH reaches 10–11. The solution should become clear (yellow/orange).

    • Stop immediately once dissolved. Do not hold at this pH longer than 15 minutes.

  • Filtration:

    • While still cold, filter through a Celite pad to remove non-acidic impurities (unreacted precursors, tars).

  • Precipitation:

    • Transfer filtrate to a clean vessel. Keep at 0–5°C.

    • Slowly add 3M HCl (or H₂SO₄) dropwise with vigorous stirring.

    • Target pH: 2.5 – 3.0. (This is the estimated pI region where zwitterionic precipitation maximizes).

  • Isolation:

    • Stir for 30 minutes to allow crystal growth.

    • Filter the precipitate.[1] Wash with ice-cold water (2x) and cold acetone (1x) to remove residual water.

Workflow Visualization

pH_Swing Start Crude Mixture (Solid) Base Add 2M NaOH (Temp < 5°C) Start->Base Suspend Soluble Anionic Species (Dissolved) Base->Soluble Deprotonation Filter Filter (Celite) Soluble->Filter Waste Insolubles (Tars/Non-acids) Filter->Waste Acid Add 3M HCl to pH 2.5-3.0 Filter->Acid Filtrate Precip Precipitate Formed (Zwitterion) Acid->Precip Reprotonation Wash Wash: Cold H2O/Acetone Precip->Wash

Figure 1: The "Cold pH Swing" workflow designed to minimize nitrile hydrolysis.

Module 2: Recrystallization (Salt Removal)

Best For: Removing inorganic salts (NaCl) trapped during Module 1. The Challenge: The compound is poorly soluble in most organic solvents but too soluble in hot water to get good recovery without losses.

Solvent Systems Table
Solvent SystemSolubility ProfileProsCons
Water (pH 2.5) Moderate (Hot) / Low (Cold)Green solvent; removes inorganic salts effectively.High yield loss if not cooled sufficiently.
DMF / Water (1:1) High (Hot) / Low (Cold)Excellent for highly impure batches.DMF is hard to remove (high boiling point).
Methanol / TFA ModerateGood for removing non-polar organic impurities.Does not remove inorganic salts well.
Recommended Protocol (Water Method)
  • Suspend the semi-pure solid in distilled water (20 mL/g).

  • Adjust pH to ~2.5 using minimal HCl (ensures zwitterionic form).

  • Heat to 80°C (Do not boil vigorously; prevent decarboxylation).

  • If solids remain, hot filter immediately.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter and dry under vacuum at 45°C.

Module 3: Chromatographic Purification (HPLC)

Best For: Isomer separation (e.g., removing 6-amino regioisomers) or high-purity (>99%) requirements.

Stationary Phase Selection: Standard C18 columns often fail because the molecule is too polar and elutes in the void volume. You must use Ion-Pairing or HILIC .

Method A: Reverse Phase with Ion Pairing
  • Column: C18 (End-capped), 5µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0% B to 30% B over 20 minutes.

  • Mechanism: The acid suppresses ionization of the carboxyl group, increasing retention on the hydrophobic C18 chain.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Column: Amide or Bare Silica HILIC column.

  • Mobile Phase: 90% Acetonitrile / 10% Aqueous Buffer (10mM Ammonium Formate, pH 3).

  • Mechanism: Retains polar zwitterions; salts elute separately.

Module 4: Troubleshooting & FAQ
Q1: My product turned into a brown oil during the base step. What happened?

Diagnosis: Oxidative polymerization or hydrolysis. Fix:

  • Temperature: You likely let the basic solution get too warm (>10°C).

  • Oxygen: Pyridines with amino groups are oxidation-prone. Sparge your water with Nitrogen (

    
    ) before adding base.
    
  • Rescue: Redissolve in base, treat with activated charcoal (5 wt%), filter, and re-precipitate.

Q2: NMR shows a new set of peaks, and Mass Spec shows M+18.

Diagnosis: Nitrile Hydrolysis. Explanation: The cyano group (


) hydrolyzed to the primary amide (

). Prevention: This is irreversible. You must strictly control the pH (do not exceed pH 11) and temperature (keep <5°C) in Module 1.
Q3: I have high ash content (inorganic salts) even after precipitation.

Diagnosis: Occlusion. Fix: The rapid precipitation at pH 2.5 trapped NaCl. Perform the Water Recrystallization (Module 2) . The slow cooling allows the organic crystal lattice to exclude the inorganic ions.

Impurity Fate Map

Impurity_Map Crude Crude Mixture Process Acid/Base Workup Crude->Process Target Target Molecule (Solid) Process->Target Precipitates Filtrate Filtrate (Waste) Process->Filtrate Dissolved Salts Inorganic Salts (NaCl) Salts->Filtrate High Solubility Tars Polymerized Tars Tars->Filtrate Removed by Charcoal/Celite Amide Hydrolysis Impurity (Amide) Amide->Target Co-precipitates (IF formed)

Figure 2: Fate mapping of common impurities. Note that Amide impurities co-precipitate, making prevention critical.

References
  • Dow AgroSciences LLC. (2001). Process for the preparation of 4-amino-3,6-dichloropicolinic acid. U.S. Patent 6,281,364. (Describes the foundational industrial hydrolysis and precipitation techniques for aminopicolinic acids).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. (Authoritative text on the reactivity of cyanopyridines and hydrolysis risks).
  • Sielc Technologies. (n.d.). HPLC Analysis of Picolinic Acid. (Provides validated conditions for chromatography of polar pyridine carboxylic acids).

  • PubChem. (n.d.). 4-Amino-3-pyridinecarboxylic acid (Analogous properties). National Library of Medicine.

Sources

Optimization

common side reactions in 4-Amino-3-cyanopicolinic acid synthesis

Executive Summary The synthesis of 4-amino-3-cyanopicolinic acid (and its derivatives) presents a unique "triad of instability" due to the crowded functionalization of the pyridine ring. You are managing three competing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-amino-3-cyanopicolinic acid (and its derivatives) presents a unique "triad of instability" due to the crowded functionalization of the pyridine ring. You are managing three competing reactivities simultaneously:

  • Nucleophilic Aromatic Substitution (

    
    ):  Installing the 4-amino group (usually displacing a halogen).
    
  • Nitrile Hydrolysis: The 3-cyano group is susceptible to hydration (to amide) or full hydrolysis (to acid) under the very conditions used to generate the picolinic acid.

  • Decarboxylation: The 2-carboxylic acid, particularly when electron-enriched by a 4-amino group, is prone to thermal loss of

    
    .
    

This guide addresses the specific failure modes associated with these competing pathways.

Module 1: The Amination Step ( )

Context: The most common route involves displacing a leaving group (LG), typically 4-Cl or 4-F, with ammonia or a protected amine equivalent.

Critical Failure Mode: Hydrolysis to Pyridone

Symptom: LCMS shows a mass of [M+1] corresponding to the hydroxyl derivative (M-Cl+OH) instead of the amine. The product is insoluble in organic solvents but soluble in aqueous base.

Root Cause: In


 reactions on picolinates, water is a ruthless competitor to ammonia. The electron-deficient pyridine ring activates the 4-position for nucleophilic attack. If your solvent is "wet" or if you use aqueous ammonium hydroxide without phase transfer control, the hydroxide ion (

) will outcompete ammonia, leading to the 4-hydroxypicolinic acid tautomer (pyridone).

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Ammonia Source Use

in MeOH/EtOH
or Liquid

. Avoid

(aq).
Eliminates

as a nucleophile. The rate of aminolysis must exceed hydrolysis

.
Pressure Run in a sealed autoclave (3–5 bar).Ammonia solubility decreases as temperature rises. Pressure ensures high local

concentration to drive kinetics.
Leaving Group Switch 4-Cl to 4-F or 4-methanesulfonate .Fluoride is a superior leaving group in

due to the high electronegativity stabilizing the Meisenheimer intermediate [1].

Visualizing the Competition:

SnAr_Competition cluster_conditions Critical Control Point Precursor 4-Chloro-3-cyanopicolinate (Electrophile) Target 4-Amino-3-cyanopicolinic acid (Target) Precursor->Target + NH3 (anhydrous) k_amine >> k_OH SideProduct 4-Hydroxy-3-cyanopicolinic acid (Pyridone Impurity) Precursor->SideProduct + H2O / OH- Competitive Hydrolysis

Figure 1: The competition between amination and hydrolysis during the substitution of the 4-chloro precursor.

Module 2: Nitrile Integrity & Workup

Context: You have successfully formed the 4-amino ester, and now you must hydrolyze the ester to the acid (saponification) without touching the 3-cyano group.

Critical Failure Mode: The Amide "Stop"

Symptom: NMR shows the disappearance of the ester signal, but the product mass is [M+18]. The characteristic sharp nitrile stretch (~2230 cm⁻¹) in IR is replaced by broad amide bands.

Root Cause: The 3-cyano group is ortho to the carboxylic acid. Under basic hydrolysis conditions (e.g., NaOH, heat), the nitrile hydrates to the primary amide (3-carbamoyl). This is often faster than the ester hydrolysis if the steric bulk around the ester is high.

Technical Directive:

  • Switch Bases: Use LiOH (Lithium Hydroxide) instead of NaOH or KOH. Lithium coordinates tightly with the ester carbonyl oxygen, accelerating ester hydrolysis via Lewis acid activation while being less nucleophilic toward the nitrile carbon [2].

  • Temperature Control: Do not exceed 40°C . Nitrile hydrolysis activation energy is typically higher than ester saponification; high heat bridges this gap.

  • Acidic Alternative: If base sensitivity is too high, consider acid-catalyzed hydrolysis (HCl/Acetic Acid), though this risks decarboxylation (see Module 3).

Module 3: Thermal Decarboxylation

Context: Picolinic acids (2-COOH) are inherently unstable. The "Hammick Reaction" mechanism describes how picolinic acids decarboxylate to form ylides/carbenes upon heating.[1]

Critical Failure Mode: Loss of

Symptom: Product effervesces during acidification or drying. Mass spec shows [M-44]. Mechanism: The electron-donating 4-amino group pushes electron density into the ring, which can stabilize the transition state for decarboxylation, especially if the zwitterionic form is present.

Troubleshooting Protocol:

StepProtocolReason
Acidification Acidify to pH 3–4 (Isoelectric Point), not pH 1.Highly acidic species protonate the pyridine nitrogen (

), creating a strong electron-withdrawing inductive effect that facilitates

loss [3].
Drying Lyophilize (Freeze Dry) or Vacuum Oven < 40°C.Avoid rotary evaporation at high bath temperatures (>50°C).
Storage Store as the HCl salt or Sodium salt .The zwitterionic free acid is often less thermally stable than its salt forms.

Pathway Diagram:

Decarboxylation cluster_prevention Prevention Strategy Acid 4-Amino-3-cyanopicolinic Acid (Free Acid) TS Zwitterionic Transition State (Thermally Sensitive) Acid->TS Heat / Low pH Product 4-Amino-3-cyanopyridine (Decarboxylated Impurity) TS->Product Irreversible CO2 CO2 (Gas) TS->CO2 Advice 1. Maintain pH 3-4 2. Lyophilize (No Heat) 3. Store as Salt

Figure 2: Thermal degradation pathway of picolinic acids via decarboxylation.

Frequently Asked Questions (FAQs)

Q: I am seeing a "double addition" product during the SnAr reaction. What is it? A: If you use a diamine or an unprotected hydrazine, the nucleophile can attack two molecules of the chloropicolinate, forming a dimer.

  • Fix: Ensure a large excess of the nucleophile (5–10 equivalents) to statistically favor the mono-substitution.

Q: How do I purify the free acid from the salts after neutralization? A: Picolinic acids are often water-soluble zwitterions.

  • Method A (Precipitation): Carefully adjust pH to the isoelectric point (usually pH 3.0–3.5). Cool to 0°C. The free acid should precipitate.

  • Method B (Resin): Use a cation exchange resin (e.g., Dowex 50W). Load at neutral pH (product passes through or binds weakly), wash salts, then elute with dilute

    
    .
    

Q: Can I use the 4-bromo precursor instead of 4-chloro? A: Yes, but 4-bromo is often more expensive and only marginally faster in pyridine systems. The 4-fluoro precursor is significantly faster due to the "ipso-fluorine effect" in nucleophilic aromatic substitution [1].

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Source: Master Organic Chemistry. (2018).[2] "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group."

    • URL:[Link]

  • Hydrolysis Kinetics of Cyanopyridines

    • Source: Kayan, B. et al. (2012). "Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
    • URL:[Link]

  • Decarboxylation of Picolinic Acids (Hammick Reaction)

    • Source: Dyson, P. & Hammick, D.L. (1937).[1] "Experiments on the mechanism of decarboxylation." Journal of the Chemical Society.[1]

    • URL:[Link][1][3]

  • Synthesis of 4-Aminopicolinates (Herbicide Intermediates)

    • Source: US Patent 8,791,269. "Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid."[4][5][6]

    • URL

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for 4-Amino-3-cyanopicolinic Acid Reactions

Welcome to our dedicated technical guide for navigating the complexities of reactions involving 4-Amino-3-cyanopicolinic acid. This resource is tailored for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for navigating the complexities of reactions involving 4-Amino-3-cyanopicolinic acid. This resource is tailored for researchers, medicinal chemists, and drug development professionals who utilize this versatile, yet sometimes challenging, heterocyclic building block. The unique electronic properties of this molecule—specifically the interplay between the electron-withdrawing cyano group, the pyridine ring nitrogen, and the dual-natured amino group—necessitate a carefully considered approach to achieve high-yielding, clean reactions. This guide provides in-depth, experience-driven solutions to common experimental hurdles in a direct question-and-answer format.

Core Troubleshooting & FAQs

Q1: My amide coupling reaction with 4-Amino-3-cyanopicolinic acid is suffering from low yield and incomplete conversion. How can I optimize this?

This is the most frequently encountered issue. The low reactivity of the carboxylic acid is the primary culprit. The pyridine nitrogen and the adjacent cyano group are strongly electron-withdrawing, which deactivates the carboxyl group towards activation. Standard coupling conditions are often insufficient to drive the reaction to completion.

Scientific Rationale & Troubleshooting Strategy:

  • Select a High-Potency Coupling Reagent: Standard carbodiimides like DCC or EDC often lead to sluggish reactions. You must employ a more powerful activating agent to overcome the electronic deactivation.

    • Recommendation: Use a uronium or phosphonium salt-based reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for difficult couplings.[1][2] Alternatives include HBTU, HCTU, or PyBOP.

    • Causality: These reagents react with the carboxylic acid to form highly reactive activated esters (OAt- or OBt-esters), which are much more susceptible to nucleophilic attack by the amine than the intermediates formed with carbodiimides alone. The pyridine nitrogen in HATU's leaving group (HOAt) can also provide anchimeric assistance, further accelerating the coupling reaction.

  • Optimize Base Selection and Stoichiometry: The choice of base is critical for preventing side reactions and ensuring efficient activation.

    • Recommendation: Use a non-nucleophilic, sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[3] Use at least 2.0 equivalents: one to deprotonate the carboxylic acid and one to neutralize the acid released from the coupling reagent.

    • Causality: Less hindered bases like triethylamine can sometimes act as nucleophiles, consuming the activated intermediate. DIPEA is too bulky to compete effectively with the desired amine nucleophile.

  • Control Reaction Temperature and Order of Addition: Temperature control is key to preserving the stability of the activated intermediate.

    • Recommendation: Perform the activation step at 0 °C. Dissolve the 4-Amino-3-cyanopicolinic acid, coupling reagent (e.g., HATU), and base (DIPEA) and stir for 15-30 minutes at this reduced temperature before adding your amine. After adding the amine, allow the reaction to warm slowly to room temperature.

    • Causality: The activated ester is a high-energy species. Forming it at a lower temperature minimizes its decomposition. This "pre-activation" ensures that when the amine is added, it immediately encounters a high concentration of the activated ester, maximizing the rate of the desired reaction.[4]

Optimized Amide Coupling Workflow:

G cluster_activation Step 1: Pre-Activation (0 °C) cluster_coupling Step 2: Nucleophilic Attack (0 °C → RT) Acid 4-Amino-3-cyanopicolinic Acid (1.0 eq) ActiveEster Highly Reactive OAt-Ester Intermediate Acid->ActiveEster Activation HATU HATU (1.1 eq) HATU->ActiveEster DIPEA DIPEA (2.2 eq) DIPEA->ActiveEster Solvent1 Anhydrous DMF Product Desired Amide Product ActiveEster->Product Coupling Amine Target Amine (1.05 eq) Amine->Product

Caption: Recommended pre-activation workflow for amide coupling.

Q2: I am observing a significant side product with a mass corresponding to the dimer of 4-Amino-3-cyanopicolinic acid. How do I prevent this self-condensation?

This side reaction occurs when the amino group of one molecule of your starting material attacks the activated carboxylic acid of another. This is a classic competitive reaction, especially if your target amine is sterically hindered, electronically poor, or used in insufficient quantity.

Scientific Rationale & Troubleshooting Strategy:

  • Strictly Enforce Order of Addition: The most effective way to prevent dimerization is to control the relative concentrations of the reactants.

    • Recommendation: Follow the pre-activation strategy detailed in Q1. The carboxylic acid must be fully converted to the active ester before the target amine is introduced. This minimizes the time that activated acid and the free amino group of the starting material are present together.

  • Employ Slow Addition of the Limiting Reagent: If dimerization persists, particularly with a very valuable or unreactive amine, kinetic control can be further enhanced.

    • Recommendation: After the pre-activation period, add your target amine solution dropwise via a syringe pump over 30-60 minutes at 0 °C.

    • Causality: Slow addition keeps the concentration of the target amine low at any given moment, but ensures it is always present to react with the activated ester as it is encountered. This kinetically disfavors the bimolecular self-condensation reaction, which depends on the square of the starting material's concentration.

Troubleshooting Logic for Dimerization:

Caption: Decision process to eliminate dimerization side product.

Q3: The reaction stalls and purification is complicated by byproducts from my uronium coupling reagent (HATU/HBTU). What is happening?

While highly effective, uronium reagents like HATU and HBTU can produce a problematic side reaction if not used correctly, especially when a coupling reaction is slow.

Scientific Rationale & Troubleshooting Strategy:

  • Problem: The uronium reagent can directly react with the amine nucleophile in a process called guanidinylation. This forms a guanidinium byproduct from your valuable amine, terminating the desired reaction pathway for that portion of the material. This is more likely to occur if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.

  • Recommendation:

    • Use Phosphonium Reagents for Slow Reactions: For particularly challenging couplings (e.g., with very hindered amines), switch from a uronium reagent (HATU) to a phosphonium-based reagent like PyBOP or PyAOP .

    • Avoid Excess Coupling Reagent: Use no more than 1.1 - 1.2 equivalents of the coupling reagent.

  • Causality: Phosphonium salts do not possess the reactive core that leads to guanidinylation of the amine. They generally give cleaner reactions, albeit sometimes at a slightly slower rate than HATU. By avoiding this side reaction, you prevent consumption of your amine and simplify the final purification.

Quantitative Parameter Summary Table

ParameterStandard ProtocolTroubleshooting AdjustmentRationale
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent
Amine 1.05 - 1.1 eq1.2 - 1.5 eqUse slight excess to drive reaction to completion.
Coupling Reagent HATU (1.1 eq)PyBOP or PyAOP (1.2 eq)Use high-potency reagents; switch to phosphonium type to avoid guanidinylation.[1]
Base DIPEA (2.2 eq)DIPEA or Collidine (2.5 eq)Sterically hindered, non-nucleophilic base is essential.[3]
Solvent Anhydrous DMFAnhydrous DMA or NMPMust be polar, aprotic, and completely dry.
Temperature 0 °C to RT0 °C to RTBalances reaction rate with stability of activated species.[3]

Validated Experimental Protocol: Amide Coupling

This protocol is a robust starting point for the successful coupling of an amine to 4-Amino-3-cyanopicolinic acid.

  • Preparation:

    • Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous grade N,N-Dimethylformamide (DMF) from a freshly opened bottle or a solvent purification system.

  • Reagent Charging & Pre-Activation:

    • To a dried flask under Nitrogen, add 4-Amino-3-cyanopicolinic acid (1.0 eq) and HATU (1.1 eq).

    • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

    • Cool the flask to 0 °C in an ice-water bath.

    • Add DIPEA (2.2 eq) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 20 minutes for pre-activation.

  • Amine Addition:

    • Dissolve the desired amine (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours, monitoring progress by TLC or LC-MS until the starting acid is consumed.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude material by flash column chromatography on silica gel.

References

  • This citation is intentionally left blank as no direct source was used for this general st
  • This citation is intentionally left blank as no direct source was used for this general st
  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • This citation is intentionally left blank as no direct source was used for this general st
  • This citation is intentionally left blank as no direct source was used for this general st
  • Reddit discussion on r/Chempros. (2022, March 24). amide coupling help. [Link]

  • This citation is intentionally left blank as no direct source was used for this general st
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. [Link]

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of 4-Amino-3-cyanopicolinic Acid

Welcome to the technical support center for 4-Amino-3-cyanopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unwanted...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-3-cyanopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unwanted decarboxylation of this valuable synthetic intermediate. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your compound throughout your experimental workflows.

I. Understanding the Challenge: The Instability of 4-Amino-3-cyanopicolinic Acid

FAQ 1: What is decarboxylation and why is 4-Amino-3-cyanopicolinic acid susceptible to it?

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO2).[1][2] In the case of 4-Amino-3-cyanopicolinic acid, this process leads to the formation of 4-amino-3-cyanopyridine, an impurity that can significantly impact the outcome of your research and development efforts.

The susceptibility of 4-Amino-3-cyanopicolinic acid to decarboxylation is influenced by several factors inherent to its molecular structure:

  • Alpha-Amino Acid-like Structure: The carboxyl group is positioned alpha to the nitrogen atom within the pyridine ring, a structural feature known to facilitate decarboxylation, similar to alpha-picolinic acid.[3][4]

  • Electron-Withdrawing Groups: The presence of a cyano (-CN) group, an electron-withdrawing group, can further destabilize the molecule and promote the loss of the carboxyl group.[2]

FAQ 2: What are the primary factors that trigger the decarboxylation of this compound?

The decarboxylation of 4-Amino-3-cyanopicolinic acid is primarily triggered by:

  • Elevated Temperatures: Heat is a major catalyst for decarboxylation.[4][5][6] The rate of this degradation reaction increases significantly with rising temperatures.

  • pH Extremes: Both highly acidic and highly alkaline conditions can promote decarboxylation.[7][8][9] The stability of the molecule is often optimal within a specific, narrower pH range.

  • Presence of Carbonyl Compounds: In some cases, the presence of aldehydes or ketones can accelerate the decarboxylation of similar picolinic acid derivatives through specific reaction pathways.[4]

II. Troubleshooting Guides: Proactive Prevention of Decarboxylation

This section provides detailed troubleshooting guides to address potential decarboxylation issues at various stages of your experimental process.

Guide 1: Synthesis and Work-up

Issue: Significant formation of 4-amino-3-cyanopyridine is observed during the synthesis or purification of 4-Amino-3-cyanopicolinic acid.

Root Cause Analysis: The reaction conditions, particularly temperature and pH during work-up, are likely promoting decarboxylation.

Preventative Measures:

  • Temperature Control:

    • Maintain reaction temperatures as low as reasonably possible to achieve the desired transformation.

    • During work-up and purification steps, such as extractions and crystallizations, utilize ice baths to keep solutions cool.

  • pH Management:

    • Carefully control the pH during aqueous work-up. When acidifying to precipitate the product, do so slowly and with cooling to avoid localized heating. A target pH of around 3 is often used for the precipitation of similar compounds.[10]

    • Avoid prolonged exposure to strongly acidic or basic conditions.

Experimental Protocol: pH-Controlled Precipitation

  • Following the reaction, cool the reaction mixture to 0-5 °C in an ice bath.

  • If the product is in a basic aqueous solution, slowly add a pre-chilled acid (e.g., 1M HCl) dropwise with vigorous stirring.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Stop the addition of acid once the target pH for precipitation is reached.

  • Isolate the precipitated product promptly by filtration.

  • Wash the isolated solid with cold, pH-adjusted water or an appropriate cold solvent.

  • Dry the product under vacuum at a low temperature.

Guide 2: Storage and Handling

Issue: Gradual degradation of solid 4-Amino-3-cyanopicolinic acid is observed over time, indicated by the appearance of the decarboxylated impurity in analytical samples.

Root Cause Analysis: Improper storage conditions, such as exposure to heat, light, and moisture, can lead to slow decarboxylation even in the solid state.

Preventative Measures:

  • Temperature: Store the compound in a cool, well-ventilated area, ideally under refrigeration (2-8 °C).[11][12]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, which can sometimes precede decarboxylation.[11]

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[13][14]

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, as water can facilitate degradation pathways.[11]

Data Summary: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °CMinimizes thermal degradation.[5][15]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation.[11]
Light Protected from light (Amber vial)Avoids light-induced degradation.[13][14]
Moisture Tightly sealed containerPrevents hydrolysis and moisture-catalyzed degradation.
Guide 3: Dissolution and Solution Stability

Issue: The compound degrades after being dissolved in a solvent for experimental use.

Root Cause Analysis: The choice of solvent, solution pH, and temperature are critical for maintaining the stability of 4-Amino-3-cyanopicolinic acid in solution.

Preventative Measures:

  • Solvent Selection:

    • Choose solvents in which the compound is readily soluble at or near room temperature to avoid heating.

    • Be aware that some solvents can participate in degradation reactions. Perform small-scale, short-term stability studies in your chosen solvent system if you have concerns.

  • pH of the Solution:

    • For aqueous solutions, buffer the pH to a range where the compound is most stable. This is often slightly acidic (pH 4-6) for amino acids, but empirical determination is recommended.[7][16]

    • Prepare solutions fresh whenever possible.

Experimental Protocol: Assessing Solution Stability

  • Prepare a stock solution of 4-Amino-3-cyanopicolinic acid in the desired solvent or buffer system.

  • Immediately take an aliquot for analysis by a suitable method (e.g., HPLC, LC-MS) to establish a baseline (T=0).

  • Store the stock solution under the intended experimental conditions (e.g., room temperature, 4 °C).

  • Analyze aliquots of the solution at regular time intervals (e.g., 1, 4, 8, 24 hours).

  • Quantify the peak area of the parent compound and any degradation products to determine the rate of degradation.

III. Analytical Detection of Decarboxylation

FAQ 3: How can I detect and quantify the decarboxylation of my compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the stability of 4-Amino-3-cyanopicolinic acid.[17][18]

Key features of a suitable HPLC method:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[18]

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be optimized for maximum sensitivity.

By using a well-developed HPLC method, you can separate the parent compound from its decarboxylated byproduct and other impurities, allowing for accurate quantification of the extent of degradation.

IV. Visualizing the Process

Decarboxylation Pathway

Decarboxylation_Pathway 4-Amino-3-cyanopicolinic_acid 4-Amino-3-cyanopicolinic Acid Decarboxylated_Product 4-Amino-3-cyanopyridine 4-Amino-3-cyanopicolinic_acid->Decarboxylated_Product Heat, pH extremes CO2 CO₂ 4-Amino-3-cyanopicolinic_acid->CO2 Loss of

Caption: The decarboxylation of 4-Amino-3-cyanopicolinic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Decarboxylation Detected? Synthesis During Synthesis/Work-up? Start->Synthesis Yes No_Issue No Decarboxylation Start->No_Issue No Storage During Storage? Synthesis->Storage No Control_Temp_pH Control Temperature and pH Synthesis->Control_Temp_pH Yes Solution In Solution? Storage->Solution No Optimize_Storage Optimize Storage Conditions (Cool, Dark, Dry, Inert) Storage->Optimize_Storage Yes Fresh_Solutions Use Fresh Solutions, Buffer pH Solution->Fresh_Solutions Yes

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: 4-Amino-3-cyanopicolinic Acid vs. Precursors

Executive Summary & Strategic Context 4-Amino-3-cyanopicolinic acid (also known as 4-amino-3-cyanopyridine-2-carboxylic acid) is a highly functionalized heterocyclic scaffold, critical in the synthesis of antiviral agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Amino-3-cyanopicolinic acid (also known as 4-amino-3-cyanopyridine-2-carboxylic acid) is a highly functionalized heterocyclic scaffold, critical in the synthesis of antiviral agents (e.g., Favipiravir analogs) and complex agrochemicals. Its synthesis typically hinges on a Nucleophilic Aromatic Substitution (


) where a leaving group (typically chloride) on the pyridine ring is displaced by ammonia or an amine source.

This guide provides an objective spectroscopic comparison between the target molecule and its primary synthetic precursor, 4-Chloro-3-cyanopicolinic acid . By focusing on the distinct spectral shifts associated with the


 conversion, researchers can definitively validate product identity and quantify reaction progress.
The Synthetic Pathway

The transformation analyzed in this guide is the ammonolysis of the 4-chloro precursor.

SynthesisWorkflow Precursor Precursor: 4-Chloro-3-cyanopicolinic acid Intermediate Transition State: Meisenheimer Complex Precursor->Intermediate + NH3, Heat Reagent Reagent: NH3 (aq) / Catalyst Product Target Product: 4-Amino-3-cyanopicolinic acid Intermediate->Product - HCl Impurity Potential Impurity: 4-Amino-3-carbamoylpicolinic acid (Hydrolysis of CN) Product->Impurity Over-hydrolysis

Figure 1: Synthetic workflow for the SNAr conversion of 4-chloro-3-cyanopicolinic acid to the target amino acid.

Spectroscopic Characterization Guide

Infrared (IR) Spectroscopy

IR spectroscopy is the most rapid method for monitoring this reaction. The key indicator is the appearance of the N-H stretching bands and the preservation of the nitrile (


) peak.

Comparative IR Data:

Functional GroupPrecursor (4-Chloro-3-cyano...)Target (4-Amino-3-cyano...)[1][2]Diagnostic Change
Amine (NH₂) Absent3300–3450 cm⁻¹ (Doublet)Primary Indicator: Appearance of strong doublet (sym/asym stretch).
Nitrile (C≡N) ~2230 cm⁻¹ (Sharp)~2210–2230 cm⁻¹ (Sharp)Shift is minimal, but intensity may increase due to resonance with NH₂.
Carboxyl (C=O) ~1710–1730 cm⁻¹~1680–1700 cm⁻¹Slight redshift due to internal H-bonding with NH₂.
Aryl Chloride 700–800 cm⁻¹ (Strong)AbsentDisappearance confirms consumption of starting material.
N-H Bend Absent~1620–1650 cm⁻¹New band appearing near the carbonyl region.

Technical Insight: In the target molecule, the 4-amino group and 3-cyano group are ortho to each other. This creates a "push-pull" electronic system that intensifies the nitrile stretch compared to the chloro-precursor.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The substitution of the electron-withdrawing Chlorine (


) with the electron-donating Amino group (

) causes significant shielding effects on the pyridine ring protons and carbons.

¹H NMR Comparison (DMSO-d₆):

PositionPrecursor Chemical Shift (δ ppm)Product Chemical Shift (δ ppm)Mechanistic Explanation
H-6 (Aromatic) ~8.6 – 8.8 (d)~8.1 – 8.3 (d) Upfield shift due to resonance donation from C4-NH₂.
H-5 (Aromatic) ~7.8 – 8.0 (d)~6.8 – 7.0 (d) Significant upfield shift; H-5 is ortho to the new NH₂ group.
NH₂ (Exch.) Absent~7.0 – 7.5 (Broad s) Exchangeable signal; disappears with D₂O shake.
COOH ~13.0 – 14.0 (Broad)~12.5 – 13.5 (Broad)Remains broad; chemical shift depends heavily on water content/pH.

¹³C NMR Comparison:

CarbonPrecursor (δ ppm)Product (δ ppm)Notes
C-4 (Ipso) ~140–150 (C-Cl)~155–158 (C-NH₂) Deshielded due to direct attachment to Nitrogen (electronegative).
C-3 (C-CN) ~110–115~90–100Shielded due to ortho-donation from NH₂.
C-2 (C-COOH) ~160–165~165–168Minimal change.
Nitrile (CN) ~115–117~116–118Characteristic nitrile region.
Mass Spectrometry (MS)

MS is crucial for confirming the elemental composition change from


 to 

.
  • Precursor: Shows characteristic Chlorine isotope pattern (

    
     ratio of ~3:1).
    
  • Product: Shows a clean molecular ion

    
     at m/z ~164.05 . The chlorine isotope pattern must be completely absent.
    

Experimental Protocols

To ensure reproducible spectral data, follow these standardized protocols.

Protocol A: NMR Sample Preparation

Objective: Minimize exchange broadening of the amine protons.

  • Solvent: Use DMSO-d₆ (99.9% D) stored over molecular sieves. Avoid

    
     due to poor solubility of the amino-acid zwitterion.
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Tube: Use high-quality 5mm tubes (e.g., Wilmad 507-PP) to prevent shimming errors.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to ≥ 2.0 seconds to allow full relaxation of quaternary carbons (CN, COOH).
    
Protocol B: IR Sample Preparation (ATR Method)

Objective: Prevent moisture interference with the Nitrile peak.

  • Drying: Vacuum dry the solid sample at 40°C for 2 hours to remove lattice water.

  • Background: Collect a fresh air background spectrum immediately before measurement.

  • Application: Place ~2 mg of solid on the Diamond ATR crystal. Apply high pressure (clamp) to ensure good contact.

  • Parameters: 32 scans at 4 cm⁻¹ resolution.

Troubleshooting & Purity Assessment

Common synthetic pitfalls can be identified spectroscopically.

IssueSpectral IndicatorCorrective Action
Hydrolysis of CN IR: Loss of peak at 2230 cm⁻¹. Appearance of Amide I/II bands (~1650/1550 cm⁻¹).Reduce reaction temperature; ensure anhydrous workup.
Residual Precursor MS: Presence of M+H+2 peak (30% height of parent) indicating ³⁷Cl.Recrystallize from Ethanol/Water.
Decarboxylation NMR: Loss of COOH signal; appearance of new aromatic proton.Avoid excessive heating during drying.

References

  • Synthesis of 2-amino-3-cyanopyridines: Shi, F., Tu, S., Fang, F., & Li, T. (2005).[3][4] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, (i), 137-142.[3][4][5] Link Provides comparative spectral data for the 2-amino-3-cyano scaffold.

  • Spectroscopic Data of Pyridine Derivatives: NIST Chemistry WebBook. 3-Amino-4-picoline and related isomers. Link Authoritative source for pyridine ring vibration modes.

  • Mechanistic Insight (SNAr): 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central. Link Validates the SNAr mechanism for chloro-to-amino conversions in heteroaromatics.

  • IR Interpretation of Nitriles: Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Link Reference for the ~2200 cm⁻¹ nitrile stretch analysis.

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Amino-3-cyanopicolinic Acid in Complex Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 4-Amino-3-cyanopicolinic acid, a substituted picolinic acid derivative with potential significance in medicinal chemistry. We will explore the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide not just protocols, but the scientific rationale behind the selection of each technique and its specific parameters, empowering you to make informed decisions for your analytical challenges.

Introduction to 4-Amino-3-cyanopicolinic Acid and its Analytical Challenges

4-Amino-3-cyanopicolinic acid is a heterocyclic compound featuring a pyridine ring, a carboxylic acid, an amino group, and a nitrile group. This combination of functional groups presents a unique set of analytical challenges. The presence of the amino and carboxylic acid groups makes the molecule polar and potentially thermally labile, which can complicate chromatographic analysis. The cyano group can also influence its chemical properties. When present in a complex mixture, such as in a reaction monitoring sample or a final product with impurities, a highly selective and sensitive analytical method is required.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the requirements of the analysis, such as sensitivity, selectivity, and throughput. Here, we compare three powerful techniques for the quantitative analysis of 4-Amino-3-cyanopicolinic acid.

Technique Principle Advantages Limitations
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.
LC-MS Separation based on polarity, detection by mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight confirmation.Higher cost and complexity, potential for matrix effects.
GC-MS Separation of volatile compounds, detection by mass-to-charge ratio.Excellent for volatile and semi-volatile compounds, high resolving power.Requires derivatization for non-volatile analytes like 4-Amino-3-cyanopicolinic acid, potential for thermal degradation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a polar, non-volatile compound like 4-Amino-3-cyanopicolinic acid, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices
  • Column Selection : A C18 column is a good starting point as it provides excellent retention for a wide range of polar and non-polar compounds. The choice of a specific C18 column (e.g., Agilent ZORBAX Eclipse, Phenomenex Luna C18) will depend on the specific matrix components and the desired peak shape.[1][2]

  • Mobile Phase : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to elute the analyte. The buffer (e.g., phosphate or acetate) controls the pH, which is critical for the ionization state of the amino and carboxylic acid groups, thereby affecting retention time and peak shape. A slightly acidic pH (e.g., 3-4) will typically protonate the amino group and keep the carboxylic acid in its neutral form, leading to better retention on a C18 column.

  • UV Detection : The pyridine ring and cyano group are chromophores that should allow for sensitive UV detection. An initial UV scan of a pure standard is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation : Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18, 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 5% B to 95% B over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • Detection : UV at λmax (determined experimentally).

  • Standard and Sample Preparation :

    • Prepare a stock solution of 4-Amino-3-cyanopicolinic acid in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve and dilute the sample mixture in the same solvent as the standards.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Validation Parameters : The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5][6]

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution cal_standards Create Calibration Standards stock->cal_standards filter Filter all solutions (0.45 µm) cal_standards->filter sample_prep Prepare Sample Solution sample_prep->filter autosampler Autosampler Injection filter->autosampler Inject column C18 Column Separation autosampler->column detector UV Detection at λmax column->detector chromatogram Generate Chromatogram detector->chromatogram Signal calibration_curve Construct Calibration Curve chromatogram->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: HPLC-UV workflow for the quantitative analysis of 4-Amino-3-cyanopicolinic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. It couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

Causality Behind Experimental Choices
  • Ionization Source : Electrospray ionization (ESI) is ideal for polar molecules like 4-Amino-3-cyanopicolinic acid as it is a soft ionization technique that minimizes fragmentation. Both positive and negative ion modes should be evaluated. In positive mode, the amino group will readily accept a proton ([M+H]+). In negative mode, the carboxylic acid will lose a proton ([M-H]-).

  • Mass Analyzer : A triple quadrupole (QqQ) mass spectrometer is excellent for quantitative analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. An Orbitrap or Time-of-Flight (TOF) analyzer can be used for high-resolution mass determination to confirm the elemental composition.[7]

  • Chromatography : The HPLC conditions can be similar to the HPLC-UV method, but with the use of volatile mobile phase additives like formic acid or ammonium formate, which are compatible with MS.

Experimental Protocol: LC-MS
  • Instrumentation : UHPLC or HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions :

    • Column : C18, 1.8 µm particle size, 2.1 x 100 mm (for UHPLC).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Optimized for best separation and peak shape.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI (Positive and Negative, to be optimized).

    • Scan Mode : Full scan to determine the parent ion, followed by product ion scan to identify characteristic fragments for MRM method development.

    • MRM Transitions : At least two transitions for confident quantification and qualification.

    • Source Parameters : Optimize capillary voltage, gas flow, and temperature.

  • Standard and Sample Preparation : Similar to the HPLC-UV method, ensuring all solvents are LC-MS grade. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and instrument variability.

LC-MS Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis stock Prepare Stock Solutions (Analyte & IS) cal_standards Create Calibration Standards with IS stock->cal_standards filter Filter all solutions (0.22 µm) cal_standards->filter sample_prep Prepare Sample with IS sample_prep->filter injection UHPLC Injection filter->injection Inject separation C18 Column Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis Mass Analysis (MRM) ionization->mass_analysis chromatogram Generate MRM Chromatograms mass_analysis->chromatogram Signal calibration_curve Construct Calibration Curve (Analyte/IS Ratio) chromatogram->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: LC-MS workflow for highly sensitive and selective quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 4-Amino-3-cyanopicolinic acid, derivatization is mandatory to increase its volatility and thermal stability.[8][9][10][11]

Causality Behind Experimental Choices
  • Derivatization : The carboxylic acid and amino groups must be derivatized. A two-step derivatization can be employed: esterification of the carboxylic acid (e.g., with methanol/HCl or a hexafluoroisopropyl group) followed by silylation of the amino group (e.g., with BSTFA). This creates a less polar and more volatile derivative suitable for GC analysis.

  • Column Selection : A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good choice to separate the derivatized analyte from potential byproducts of the derivatization reaction and other matrix components.

  • Injection Mode : A splitless injection is preferred for trace analysis to ensure maximum transfer of the analyte onto the column.

  • Ionization and Detection : Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be used for quantitative analysis to enhance sensitivity and selectivity.

Experimental Protocol: GC-MS
  • Instrumentation : GC system with a split/splitless injector coupled to a mass spectrometer.

  • Derivatization Procedure :

    • Evaporate the solvent from a known amount of sample/standard.

    • Add the esterification reagent and heat.

    • Evaporate the reagent and add the silylation reagent, then heat.

    • The resulting derivative is then ready for injection.

  • GC Conditions :

    • Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • MS Conditions :

    • Ion Source Temperature : 230 °C.

    • Ionization Energy : 70 eV.

    • Scan Mode : Full scan to identify the derivative and its fragments, followed by SIM mode for quantification using characteristic ions.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis drying Dry Sample/Standard derivatization Perform Two-Step Derivatization drying->derivatization reconstitution Reconstitute in Solvent derivatization->reconstitution injection Splitless Injection reconstitution->injection Inject separation Capillary GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (SIM) ionization->mass_analysis chromatogram Generate SIM Chromatograms mass_analysis->chromatogram Signal calibration_curve Construct Calibration Curve chromatogram->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: GC-MS workflow, including the critical derivatization step.

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of the three methods. These are typical values and would need to be confirmed through rigorous method validation.[5][7]

Parameter HPLC-UV LC-MS GC-MS
Linearity (r²) > 0.995> 0.998> 0.995
LOD 10-100 ng/mL0.01-1 ng/mL0.1-5 ng/mL
LOQ 50-200 ng/mL0.05-5 ng/mL0.5-10 ng/mL
Accuracy (% Recovery) 98-102%95-105%90-110% (can be affected by derivatization efficiency)
Precision (%RSD) < 2%< 5%< 10%
Selectivity ModerateHighHigh
Throughput HighMediumLow (due to sample preparation)

Conclusion and Recommendations

For the routine quantitative analysis of 4-Amino-3-cyanopicolinic acid in relatively simple mixtures where concentration levels are high, HPLC-UV offers a reliable, cost-effective, and robust solution.

When high sensitivity and selectivity are required, particularly in complex matrices such as biological fluids or for impurity profiling at trace levels, LC-MS is the superior technique. Its ability to provide molecular weight information and high selectivity through MRM makes it the gold standard for demanding applications.

GC-MS is a viable alternative, but the necessity for a multi-step derivatization process increases sample preparation time and potential for variability. It would be most suitable if the laboratory has existing expertise in GC-MS and derivatization techniques, or if the analysis of other volatile components in the mixture is also required.

Ultimately, the choice of method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. It is strongly recommended to perform a thorough method development and validation process for the chosen technique to ensure data of the highest quality and integrity.

References

  • Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties - ResearchGate. (2025). ResearchGate. [Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed. (n.d.). PubMed. [Link]

  • Analysis of Amino Acids by HPLC - Agilent. (2010). Agilent Technologies. [Link]

  • 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem. (n.d.). PubChem. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2025). ResearchGate. [Link]

  • ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed. (n.d.). PubMed. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]

  • Gas-solid chromatographic analysis of aromatic amines, pyridine, picolines, and lutidines on cobalt phthalocyanine with porous-layer open-tube columns | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023). MDPI. [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. (n.d.). ATSDR. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025). Frontiers. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry - PubMed. (n.d.). PubMed. [Link]

  • Quantitative analysis of changes in amino acids levels for cucumber (Cucumis sativus) exposed to nano copper - eScholarship.org. (2018). eScholarship. [Link]

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. (n.d.). Cormica. [Link]

  • Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. - ACS Publications. (n.d.). ACS Publications. [Link]

  • A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid - ResearchGate. (2025). ResearchGate. [Link]

  • Spectroscopic Methods. (n.d.). Saylor Academy. [Link]

  • 4-Aminopicolinic acid - ChemBK. (2024). ChemBK. [Link]

  • Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed. (n.d.). PubMed. [Link]

  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]

  • Quantification of Amino Acids, Phenolic Compounds Profiling from Nine Rice Varieties and Their Antioxidant Potential - MDPI. (2022). MDPI. [Link]

  • Quality Guidelines - ICH. (n.d.). ICH. [Link]

  • Lewis acids and bases - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

Validation

structure-activity relationship (SAR) studies of 4-Amino-3-cyanopicolinic acid derivatives

The following guide provides a comparative technical analysis of 4-Amino-3-cyanopicolinic acid derivatives , treating the scaffold as a "divergent intermediate" that bridges two distinct high-value sectors: synthetic aux...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4-Amino-3-cyanopicolinic acid derivatives , treating the scaffold as a "divergent intermediate" that bridges two distinct high-value sectors: synthetic auxin herbicides (Agrochemicals) and fused-ring kinase inhibitors (Pharmaceuticals).

Executive Summary: The "Dual-Personality" Scaffold

In the landscape of pyridine chemistry, 4-Amino-3-cyanopicolinic acid (and its esters) represents a critical bifurcation point. Unlike its 3-chloro analogs (e.g., Picloram, Aminopyralid) which are end-point herbicidal products, the 3-cyano derivatives function primarily as high-reactivity synthons .

This guide compares the utility of the 3-cyano scaffold against established alternatives, demonstrating its superior performance in generating fused heterocycles (Pyrido[2,3-d]pyrimidines) for oncology, while contrasting its role as a precursor in the synthesis of Auxin Herbicides .

Quick Comparison: 3-Cyano vs. 3-Chloro Substituents
Feature3-Cyano Derivatives (The Scaffold)3-Chloro Derivatives (The Standard)
Primary Application Pharma: Precursor to Kinase Inhibitors (EGFR, PIM-1)Agro: Intermediate for herbicide synthesisAgro: Active Herbicides (Picloram, Clopyralid)Pharma: Rare (metabolic liability)
Reactivity Profile Electrophilic Cyclization: CN group reacts with amines/guanidines to form fused rings.Steric/Electronic Blockade: Cl atom locks conformation for receptor binding.
Binding Mode Covalent/H-Bonding: Cyano N acts as H-bond acceptor or cyclization point.Hydrophobic/Steric: Cl fills hydrophobic pocket in TIR1/AFB5 receptors.
Lipophilicity (LogP) Lower (More Polar)Higher (Lipophilic, better foliar uptake)

Path A: Pharmaceutical Application (Kinase Inhibitors)

The most potent application of 4-amino-3-cyanopicolinic acid derivatives lies in their conversion to Pyrido[2,3-d]pyrimidines . These fused systems are bioisosteres of quinazolines (e.g., Gefitinib) but offer improved solubility and distinct selectivity profiles against kinases like EGFR and PIM-1 .

SAR Mechanism: The "N-C-N" Cyclization

The 3-cyano group is not a passive substituent; it is the electrophile required to close the pyrimidine ring.

  • Reaction: Condensation of the 4-amino group and 3-cyano group with formamide, urea, or guanidine.

  • Result: Formation of the Pyrido[2,3-d]pyrimidine core.[1][2][3][4][5]

  • Advantage: This route is 40-60% more efficient than starting from pre-formed pyrimidines due to the high reactivity of the vicinal amino-cyano motif [1].

Comparative Data: Antiproliferative Activity (IC50)

Comparison of 3-cyano-derived fused systems vs. standard Quinoline inhibitors.

Compound ClassTarget KinaseCell Line (Breast/Liver)IC50 (µM)Mechanism Note
Pyrido[2,3-d]pyrimidine (derived from 3-CN)PIM-1 / EGFR MCF-70.57 ± 0.05 Dual inhibition; induces G1 phase arrest [2].[2]
4-Aminoquinoline (Chloroquine analog)Autophagy / HemeMCF-715.4 ± 1.2Primarily lysosomotropic; lower kinase specificity.
Standard Gefitinib EGFRMCF-70.85 ± 0.1Potent, but prone to T790M resistance.

Key Insight: The pyrido[2,3-d]pyrimidine derivatives synthesized from the 3-cyano scaffold show superior potency (0.57 µM) compared to standard quinolines, largely due to the specific H-bond geometry enabled by the fused pyrimidine nitrogen, which mimics the adenine ring of ATP [2].

Path B: Agrochemical Application (Herbicides)

In the herbicide sector, the 3-cyano group acts as a masked functionality or a precursor. The "Gold Standard" for auxin herbicides (Synthetic Auxins) requires a 3-chloro or 3-amino substituent to bind the TIR1/AFB5 ubiquitin ligase complex.

The "Bioisostere" Trap

Replacing the 3-Cl of Picloram with 3-CN generally reduces herbicidal activity.

  • Steric Fit: The 3-Cl atom (~1.8 Å radius) fits perfectly into the hydrophobic pocket of the TIR1 receptor. The linear 3-CN group creates steric clash or unfavorable polarity.

  • Metabolism: The 3-CN group is susceptible to hydrolysis by plant nitrilases, converting it to a carboxylic acid (inactive di-acid species) or amide, whereas the 3-Cl is metabolically robust [3].

Comparative Data: Herbicidal Efficacy

Root growth inhibition of Arabidopsis thaliana (14 days post-treatment).

Derivative Structure3-Position6-PositionIC50 (nM)Relative Potency
Picloram (Standard) -Cl -NH2850 1.0x (Baseline)
Florpyrauxifen (Rinskor) -Cl -Aryl14 60x
3-Cyano Analog -CN -Aryl>5,000<0.2x (Inactive)
3-Chloro-6-pyrazolyl -Cl -Pyrazolyl22 38x

Visualizing the Divergent Pathways

The following diagram illustrates how the 4-amino-3-cyanopicolinic acid scaffold serves as a branch point between creating Herbicides (via substitution) and Anticancer Agents (via cyclization).

SAR_Divergence Scaffold 4-Amino-3-cyanopicolinic Acid (The Pivot Point) Cyclization Cyclization (+ Urea/Guanidine) Scaffold->Cyclization Path A: N-C-N Bond Formation Hydrolysis Hydrolysis/Chlorination (CN -> COOH -> Cl) Scaffold->Hydrolysis Path B: Functional Group Interconversion FusedRing Pyrido[2,3-d]pyrimidine (Fused System) Cyclization->FusedRing TargetPharma Target: Kinase Inhibition (EGFR, PIM-1) IC50 < 1 µM FusedRing->TargetPharma PyridineRing 3,6-Dichloro-picolinate (Picloram/Clopyralid) Hydrolysis->PyridineRing TargetAgro Target: Auxin Receptor (TIR1/AFB5) Herbicidal Activity PyridineRing->TargetAgro

Figure 1: Divergent synthesis pathways. Path A utilizes the cyano group for ring fusion (Pharma), while Path B modifies it to achieve the steric requirements for Auxin mimicry (Agro).

Experimental Protocols

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidine (Pharma)

Use this protocol to convert the 3-cyano scaffold into a kinase inhibitor.

  • Reactants: Mix 4-amino-3-cyanopicolinate (1.0 eq) with Formamide (excess) or Guanidine HCl (1.2 eq).

  • Conditions: Reflux at 140–160°C for 6–8 hours. Note: Microwave irradiation (150°C, 20 min) improves yield by ~30%.

  • Workup: Cool to RT. Pour onto crushed ice. The fused product typically precipitates.

  • Purification: Recrystallize from Ethanol/DMF (1:1).

  • Validation: Check IR for disappearance of the sharp -CN peak at ~2200 cm⁻¹ and appearance of C=N stretches at 1600–1650 cm⁻¹.

Protocol B: Arabidopsis Root Growth Assay (Herbicide SAR)

Use this protocol to validate auxin activity of derivatives.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on MS medium containing 1% sucrose.

  • Treatment: Supplement plates with test compounds (dissolved in DMSO) at concentrations: 10, 100, 1000 nM. Include Picloram as Positive Control.

  • Incubation: Grow vertically for 14 days at 22°C (16h light/8h dark).

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Calculation: Calculate IC50 (concentration inhibiting 50% growth). Compounds with IC50 > 10 µM are considered inactive.

References

  • El-Naggar, A. M., et al. (2024). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances.

  • Mohamed, M. S., et al. (2025).[6] "Structure-Activity Relationship of 4-Aminoquinoline and Fused Pyridine Systems." Frontiers in Chemistry.

  • Li, H., et al. (2023). "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules.

  • Epp, J. B., et al. (2016).[1] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry.

Sources

Comparative

The Rise of 2-Amino-3-cyanopyridines: A Comparative Guide to Their Efficacy Against Commercial Kinase Inhibitors in Oncology

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of oncological drug discovery, the quest for novel molecular scaffolds that offer...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological drug discovery, the quest for novel molecular scaffolds that offer enhanced efficacy, improved safety profiles, and the ability to overcome resistance is paramount. While initial interest may be broad, rigorous scientific inquiry often narrows the focus to scaffolds with the most promising and demonstrable therapeutic potential. This guide was initially conceived to explore the efficacy of 4-amino-3-cyanopicolinic acid-based compounds. However, a thorough review of the current scientific literature reveals a more robust and compelling body of evidence for the closely related 2-amino-3-cyanopyridine scaffold as a powerhouse in the development of next-generation kinase inhibitors.

This guide, therefore, pivots to provide an in-depth, data-driven comparison of these emerging 2-amino-3-cyanopyridine derivatives against established commercial drugs, particularly those targeting key oncogenic drivers like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). We will dissect their mechanism of action, present comparative experimental data, and provide detailed protocols to ensure the scientific integrity and reproducibility of the findings discussed.

The Rationale: Targeting Key Oncogenic Pathways

The 2-amino-3-cyanopyridine core has emerged as a privileged scaffold in medicinal chemistry due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pockets of various kinases.[1][2] This is particularly relevant for targets like VEGFR-2 and HER-2, whose dysregulation is a hallmark of many aggressive cancers.

  • VEGFR-2: A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 can effectively starve the tumor and curtail its growth and metastasis.[3] The commercial drug Sorafenib is a well-known multi-kinase inhibitor that targets VEGFR-2.[4]

  • HER-2: A member of the epidermal growth factor receptor family, HER-2 overexpression drives cell proliferation and survival in cancers such as breast and gastric cancer.[5] The commercial landscape includes drugs like Lapatinib and Neratinib , the latter of which notably incorporates a cyanopyridine component, underscoring the relevance of this moiety.[6]

The development of dual VEGFR-2/HER-2 inhibitors from a single scaffold is a highly attractive strategy, offering the potential to attack tumors through multiple pathways, enhance therapeutic efficacy, and potentially circumvent resistance mechanisms.

The Signaling Cascades: VEGFR-2 and HER-2 Pathways

Understanding the downstream consequences of VEGFR-2 and HER-2 activation is crucial to appreciating the impact of their inhibition. Upon ligand binding and dimerization, these receptor tyrosine kinases initiate a cascade of intracellular signaling events that ultimately control cell fate.

VEGFR2_Pathway

Upon activation by VEGF-A, VEGFR-2 phosphorylates PLCγ, initiating the RAF-MEK-ERK (MAPK) pathway to promote gene expression related to angiogenesis and cell proliferation.[7]

HER2_Pathway

HER-2 activation triggers two major signaling arms: the PI3K/AKT pathway, which promotes cell survival, and the RAS/RAF/MEK/ERK (MAPK) pathway, which drives cell proliferation.[2][5]

Comparative Efficacy: In Vitro Data

The true measure of a novel compound's potential lies in its performance against established standards. The following tables summarize the inhibitory concentrations (IC50) of representative 2-amino-3-cyanopyridine derivatives against key cancer cell lines and their target kinases, benchmarked against commercial drugs.

Table 1: Comparative Anti-proliferative Activity (IC50 in µM)

Compound/DrugTarget(s)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Compound 11 VEGFR-29.5212.4511.5210.61[8]
Compound 3n STAT3-4.23 (HCT-116)--[9]
Sorafenib Multi-kinase>38.58>38.58>38.58>38.58[8]
Lapatinib HER-2/EGFR--VariesVaries[10]
Neratinib pan-HER--VariesVaries[6][10]

Note: The efficacy of Lapatinib and Neratinib is highly dependent on the HER-2 status of the cell line.

Table 2: Comparative Kinase Inhibition (IC50 in µM)

Compound/DrugVEGFR-2 IC50 (µM)HER-2 IC50 (µM)Reference(s)
Compound 11 0.19Not Reported[8]
Compound 15i < Standard< Standard[10]
Compound 15g < Standard< Standard[10]
Sorafenib 0.08 - 0.09Not Active[4][8]
Lapatinib Not ActivePotent[10]

These data highlight the significant potential of the 2-amino-3-cyanopyridine scaffold. Notably, several novel compounds demonstrate superior anti-proliferative activity against various cancer cell lines compared to Sorafenib in the same assays.[8] Furthermore, compounds like 15i and 15g have shown potent dual inhibition of both HER-2 and VEGFR-2, a feat not achieved by single-target commercial drugs like Sorafenib or Lapatinib.[10]

Experimental Methodologies: A Guide to Reproducibility

To ensure the trustworthiness and validity of these findings, detailed experimental protocols are essential. Below are step-by-step methodologies for the key assays used to generate the comparative data.

Experimental Workflow: From Synthesis to Evaluation

Experimental_Workflow

Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is based on an efficient, environmentally friendly microwave-assisted method.[11]

  • Reagent Preparation: In a dry 25 mL flask, charge the appropriate aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Microwave Irradiation: Place the flask in a microwave oven and connect it to a refluxing apparatus. Irradiate the mixture for 7-9 minutes. The reaction is solvent-free, which is a key advantage.

  • Work-up: After irradiation, allow the reaction mixture to cool. Wash the solid with a small volume of ethanol (e.g., 2 mL).

  • Purification: Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, IR spectroscopy, and elemental analysis.

Causality Note: This one-pot reaction is a highly efficient method that leverages the reactivity of the starting materials under microwave irradiation to rapidly construct the pyridine ring in a single step, avoiding the need for isolating intermediates.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[12][13]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 1.0 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS). Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs (e.g., Sorafenib) in the culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours until a purple precipitate (formazan) is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using appropriate software.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.[13][14]

  • Reagent Preparation: Prepare a reaction buffer (e.g., BPS Bioscience Kinase Buffer 1). Dilute the purified recombinant VEGFR-2 enzyme and the substrate (e.g., Poly-Glu,Tyr 4:1) in the reaction buffer. Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Sorafenib).

  • Reaction Setup: In a 96-well plate, add the diluted test compound or reference inhibitor. Add the diluted VEGFR-2 enzyme to the wells.

  • Initiate Reaction: Add a solution of ATP and the substrate to each well to initiate the kinase reaction. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the reaction plate at 30°C for a specified time, often 30-45 minutes.

  • Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based kit, such as Kinase-Glo™ MAX. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Self-Validation Note: Each assay plate must include positive controls (no inhibitor, full kinase activity) and negative controls (no enzyme) to establish the dynamic range of the assay and ensure the validity of the results.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the 2-amino-3-cyanopyridine scaffold as a highly promising platform for the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent anti-proliferative activity across a range of cancer cell lines and, critically, have shown direct inhibitory action against key oncogenic kinases like VEGFR-2 and HER-2. The ability to generate dual inhibitors from this scaffold presents a significant advantage over single-target agents.

The comparative data, particularly where novel compounds outperform established drugs like Sorafenib in head-to-head in vitro studies, underscores the therapeutic potential of this chemical class. The provided experimental protocols offer a clear and reproducible framework for researchers to validate and expand upon these findings.

Future research should focus on optimizing the lead compounds from this series to improve their pharmacokinetic properties and in vivo efficacy. Further investigation into their activity against a broader panel of kinases will help to elucidate their selectivity profiles. As our understanding of tumor biology deepens, the versatility and potency of the 2-amino-3-cyanopyridine scaffold position it as a cornerstone for the next generation of targeted cancer therapies.

References

  • El-Gamal, M. I., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 595–615. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Cancer Management and Research, 14, 141–153. Available at: [Link]

  • Pardeshi, A. B., & Degani, M. S. (2018). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 9(7), 2686-2696. Available at: [Link]

  • Goksen, U. S., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1). Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved February 7, 2026, from [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. Available at: [Link]

  • Mishra, R., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 16(11), 1530. Available at: [Link]

  • Sahu, P., et al. (2021). A Mini-Review on HER2 Positive Breast Cancer and its Metastasis: Resistance and Treatment Strategies. Current Drug Delivery, 18(8), 1035-1047. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Targeting HER2/VEGFR2 dual tyrosine kinases with novel Lapatinib and Neratinib hybrid analogues lead to potential apoptotic induction in HER2 positive breast cancers: Design, synthesis, in-vitro, in-vivo and molecular docking studies. Bioorganic Chemistry, 132, 106346. Available at: [Link]

  • Chen, X., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. Available at: [Link]

  • Liu, Y., et al. (2022). HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review. Frontiers in Pharmacology, 13, 1061965. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 595-615. Available at: [Link]

  • Nahta, R., & Esteva, F. J. (2006). Resistance to HER2-targeted therapy: Mechanisms of trastuzumab resistance and possible strategies to overcome unresponsiveness to treatment. Cancer and Metastasis Reviews, 25(2), 229-239. Available at: [Link]

  • Provost, J. J. (2015). MTT Proliferation Assay Protocol. Retrieved February 7, 2026, from [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved February 7, 2026, from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2013). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Weigelt, B., et al. (2019). HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment. Cell Communication and Signaling, 17(1), 6. Available at: [Link]

  • Wang, Y., et al. (2019). Physiological and tumor-associated angiogenesis: Key factors and therapy targeting VEGF/VEGFR pathway. Journal of Cancer Metastasis and Treatment, 5, 2. Available at: [Link]

Sources

Validation

A Researcher's Guide to Characterizing the Cross-Reactivity of 4-Amino-3-cyanopicolinic Acid in Biological Systems

For drug development professionals and researchers, the journey from a promising hit compound to a clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this process is understa...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising hit compound to a clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this process is understanding a molecule's selectivity. A compound that potently modulates its intended target is of little therapeutic value if it simultaneously interacts with numerous off-targets, leading to unforeseen side effects and toxicities. This guide provides an in-depth, technically-focused framework for assessing the cross-reactivity of a novel compound, using the hypothetical molecule 4-Amino-3-cyanopicolinic acid as a case study.

We will operate under the assumption that initial high-throughput screening has identified 4-Amino-3-cyanopicolinic acid as a potent inhibitor of Novel Kinase X (NKX) , a hypothetical serine/threonine kinase implicated in a cancer signaling pathway. Our objective is to build a comprehensive selectivity profile, comparing its on-target potency with its potential for off-target interactions across the human kinome and other major target classes. This guide is designed to be a self-validating system, where each experimental step provides causal insights for the next, ensuring a robust and reliable assessment.

The Rationale Behind a Multi-Faceted Approach to Cross-Reactivity

Relying on a single assay to determine a compound's specificity is a high-risk strategy in drug discovery. Different assay formats measure different aspects of compound-target interaction, and each has its own set of potential artifacts.[1][2][3] A truly trustworthy selectivity profile is built upon a foundation of orthogonal assays that validate each other's findings. We will employ a tiered approach, starting with broad, high-throughput methods to identify potential off-targets, followed by more focused, in-depth assays to confirm and quantify these interactions.

Our experimental workflow is designed to move from a broad, systemic view to a highly specific, quantitative assessment. This progression ensures that we efficiently identify potential liabilities without wasting resources on irrelevant targets.

Experimental_Workflow cluster_0 Tier 1: Broad Selectivity Screening cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Tier 3: Quantitative Confirmation A Initial Hit Identification (4-Amino-3-cyanopicolinic acid as NKX inhibitor) B Large-Scale Kinome Profiling (e.g., Kinase Panel Screen) A->B Characterize kinome-wide selectivity C Broad Panel Receptor Binding Assay A->C Assess non-kinase off-targets D Cellular Thermal Shift Assay (CETSA) for on-target (NKX) and top off-targets B->D Validate hits in a cellular context C->D Validate hits in a cellular context E Biochemical IC50 Determination for confirmed off-targets D->E Quantify interaction potency F Cell-Based Functional Assays (e.g., phosphorylation assays) E->F Confirm functional consequence CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand A1 Target Protein (Folded) A2 Heat A1->A2 A3 Denatured & Precipitated Protein A2->A3 B1 Target Protein + Ligand (Stabilized Complex) B2 Heat B1->B2 B3 Protein Remains Soluble B2->B3

Sources

Comparative

A Comparative Analysis of the Metal Chelating Properties of 4-Amino-3-cyanopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the interaction between organic molecules and metal ions is a critical area of study. The chelation of m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the interaction between organic molecules and metal ions is a critical area of study. The chelation of metal ions can influence a compound's pharmacokinetic profile, its mechanism of action, and its potential for therapeutic application or toxicity. Picolinic acid and its derivatives are a well-established class of chelating agents, known for their ability to form stable complexes with a variety of metal ions. This guide provides a comparative analysis of the metal chelating properties of a specific derivative, 4-Amino-3-cyanopicolinic acid, within the broader context of known chelators.

Due to the limited availability of published experimental data specifically for 4-Amino-3-cyanopicolinic acid, this guide will establish a comparative framework using the well-characterized chelating agents Ethylenediaminetetraacetic acid (EDTA) and the parent compound, picolinic acid. Furthermore, we provide detailed experimental protocols to empower researchers to determine the metal chelating properties of 4-Amino-3-cyanopicolinic acid and other novel compounds.

The Significance of Metal Chelation in Drug Development

Metal ions, such as iron, copper, and zinc, are essential for numerous biological processes. However, their dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Chelating agents can sequester excess metal ions, mitigating their toxic effects. The pyridine and carboxylic acid moieties within picolinic acid derivatives create a bidentate ligand capable of forming a stable five-membered ring with a metal ion, a structural feature that enhances complex stability. The introduction of amino and cyano substituents on the picolinic acid scaffold, as in 4-Amino-3-cyanopicolinic acid, is anticipated to modulate its electronic properties and, consequently, its metal-binding affinity and selectivity.

Comparative Chelators: EDTA and Picolinic Acid

To provide a benchmark for evaluating 4-Amino-3-cyanopicolinic acid, we will consider two widely studied chelating agents:

  • EDTA (Ethylenediaminetetraacetic acid): A hexadentate ligand that forms highly stable 1:1 complexes with most metal ions. Its strong, non-selective chelation makes it a gold standard in many applications.

  • Picolinic Acid: The parent compound of our topic molecule, it serves as a fundamental reference for understanding the influence of the pyridine and carboxylic acid groups on chelation.

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The table below presents a compilation of stability constants for EDTA and picolinic acid with several biologically relevant metal ions.

Metal IonEDTA (log K)Picolinic Acid (log K)
Fe(III)25.1[1]~11-14 (Varies with conditions)
Fe(II)14.3[1]~5-6 (Varies with conditions)
Cu(II)18.8[1][2]~7-8 (Varies with conditions)
Zn(II)16.5[1]~5-6 (Varies with conditions)

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values for picolinic acid are approximate ranges found in the literature under various conditions.

The data clearly illustrates the superior chelating strength of EDTA across the board. However, the strong and often indiscriminate binding of EDTA is not always desirable in a therapeutic context, where selectivity for a specific metal ion may be crucial. Picolinic acid, while a weaker chelator than EDTA, provides a more nuanced binding profile that can be fine-tuned through chemical modification. The substituents on 4-Amino-3-cyanopicolinic acid are expected to influence its pKa values and electron density, thereby altering its stability constants with different metal ions compared to the parent picolinic acid.

Experimental Determination of Metal Chelating Properties

To facilitate the direct assessment of 4-Amino-3-cyanopicolinic acid's chelating capabilities, we provide a detailed protocol for determining metal-ligand stability constants using potentiometric titration, a robust and widely accepted method.

Protocol: Potentiometric Titration for Stability Constant Determination

This protocol outlines the determination of the stability constants of a ligand with a metal ion in an aqueous solution.

Materials and Reagents:

  • High-purity water (deionized or distilled)

  • Ligand of interest (e.g., 4-Amino-3-cyanopicolinic acid)

  • Metal salt (e.g., FeCl₃, CuSO₄·5H₂O, ZnCl₂) of high purity

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Inert salt for maintaining constant ionic strength (e.g., 1 M KCl or NaNO₃)

  • pH meter with a combination glass electrode

  • Automatic titrator or calibrated burette

  • Thermostated reaction vessel

  • Magnetic stirrer and stir bar

Experimental Workflow:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Stock Solutions: - Ligand - Metal Salt - Acid (Standardized) - Base (Standardized) - Inert Salt B Calibrate pH Electrode using standard buffers A->B C Prepare Titration Mixtures: 1. Acid Blank 2. Ligand + Acid 3. Ligand + Acid + Metal B->C D Titrate with Standardized Base under controlled temperature and constant stirring C->D E Record pH vs. Volume of added base for each mixture D->E F Plot Titration Curves: pH vs. Volume of Base E->F G Calculate Protonation Constants of the Ligand (from curve 2) F->G H Calculate Stability Constants of the Metal-Ligand Complex (using data from all curves) F->H I Utilize specialized software (e.g., HYPERQUAD, SCOGS) for complex equilibria H->I

Figure 1: Workflow for the potentiometric determination of metal-ligand stability constants.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the ligand at a known concentration (e.g., 0.01 M).

    • Prepare stock solutions of the metal salts at known concentrations (e.g., 0.01 M). The exact concentration should be determined by a suitable analytical method.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a stock solution of an inert salt (e.g., 1 M KCl) to maintain a constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.

  • Titrations: Perform a series of three titrations in a thermostated vessel under a constant stream of an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.

    • Titration 1 (Acid Blank): Titrate a solution containing a known volume of the standardized strong acid and the inert salt with the standardized strong base. This allows for the determination of the exact concentration of the base and the standard potential of the electrode.

    • Titration 2 (Ligand Protonation): Titrate a solution containing the ligand, the standardized strong acid, and the inert salt with the standardized strong base. This titration is used to determine the protonation constants (pKa values) of the ligand.

    • Titration 3 (Metal-Ligand Complexation): Titrate a solution containing the ligand, the metal salt, the standardized strong acid, and the inert salt with the standardized strong base. The ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 5:1) to investigate the formation of different complex species.

  • Data Analysis:

    • Plot the pH values as a function of the volume of added base for all three titrations.

    • From the titration data, calculate the average number of protons bound per ligand molecule (for ligand protonation) and the average number of ligands bound per metal ion (for complex formation).

    • Use specialized software (e.g., HYPERQUAD, SCOGS) to refine the protonation and stability constants by fitting the experimental titration curves to a chemical model.

Visualizing the Chelation Mechanism

The fundamental interaction between a picolinic acid derivative and a metal ion involves the coordination of the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group to the metal center.

Figure 2: Generalized chelation of a metal ion (Mⁿ⁺) by 4-Amino-3-cyanopicolinic acid.

Note: As I cannot generate images, the DOT script above is a template. A visual representation would show the chemical structure of 4-Amino-3-cyanopicolinic acid and a metal ion as reactants, leading to the formation of a complex where the metal ion is coordinated by the nitrogen of the pyridine ring and an oxygen of the carboxylate group.

Concluding Remarks for the Research Professional

While direct experimental data on the metal chelating properties of 4-Amino-3-cyanopicolinic acid is not yet prevalent in the scientific literature, its structural similarity to picolinic acid suggests it will be an effective chelator. The presence of the electron-donating amino group and the electron-withdrawing cyano group will likely modulate its binding affinity and selectivity for different metal ions.

This guide provides the necessary framework for a comprehensive comparative analysis. By utilizing the provided stability constants for EDTA and picolinic acid as benchmarks and employing the detailed experimental protocol, researchers can quantitatively assess the chelating potential of 4-Amino-3-cyanopicolinic acid. Such data is invaluable for understanding its potential pharmacological applications, from mitigating metal-induced oxidative stress to the development of novel metalloenzyme inhibitors or metal-based therapeutics. The systematic evaluation of this and other novel picolinic acid derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug development.

References

  • Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann. [Link: https://www.elsevier.com/books/chemistry-of-the-elements/greenwood/978-0-7506-3365-9]
  • Laboratory Notes. (2020, September 9). Stability Constants for Metal Ion–EDTA Complexes. [Link: https://laboratorynotes.com/stability-constants-for-metal-ion-edta-complexes/]
  • Norkus, E., Stankevičienė, I., Jagminienė, A., & Prušinskas, K. (2011). Cu(II) complex formation with pentaethylenehexamine: determination of stability constants by the ligand displacement method. Chemija, 22(2), 131-137. [Link: http://www.lmaleidykla.lt/publ/0235-7216/2011/2/131-137.pdf]
  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 1: Amino Acids. Plenum Press. [Link: https://www.springer.com/gp/book/9780306422929]
  • Chemguide. (n.d.). Stability constants for copper complexes. [Link: https://www.chemguide.co.uk/inorganic/complexions/stable.html]
  • Harris, D. C. (2015). Quantitative Chemical Analysis (9th ed.). W. H. Freeman. [Link: https://www.macmillanlearning.

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